2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCXDGNSNVUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332454 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52578-11-7 | |
| Record name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone chemical structure
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a substituted deoxyanisoin derivative. Deoxybenzoin scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical properties and presence in various biologically active molecules. This document delineates the molecule's core chemical structure, provides a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications, particularly within the domain of drug discovery. The synthesis section is presented with an emphasis on the mechanistic rationale behind the procedural steps, ensuring a reproducible and self-validating methodology. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical approach to this class of compounds.
Molecular Identity and Physicochemical Properties
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
-
Common Name: 4'-Methoxy-2-(4-chlorophenyl)acetophenone; Deoxyanisoin, 4-chloro-
-
Molecular Formula: C₁₅H₁₃ClO₂
-
Molecular Weight: 260.71 g/mol
Chemical Structure Analysis
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is an aromatic ketone. Its structure is composed of three key fragments:
-
A 4-methoxyphenyl ketone group: This consists of a benzene ring substituted with a methoxy group (-OCH₃) para to a ketone functional group. The electron-donating nature of the methoxy group influences the reactivity of the aromatic ring and the properties of the carbonyl.
-
A 4-chlorophenyl group: A benzene ring substituted with a chlorine atom in the para position. The electronegative chlorine atom imparts specific electronic and lipophilic characteristics to this part of the molecule.
-
An ethanone bridge: A two-carbon chain containing the ketone carbonyl (C1) and a methylene group (-CH₂-) (C2), which covalently links the two aromatic moieties.
This arrangement, an aryl group attached to the carbonyl carbon and another to the alpha-carbon, defines it as a derivative of deoxybenzoin (1,2-diphenylethanone).
Visualization of the Core Structure
The chemical structure provides a clear representation of the connectivity of the atoms and the arrangement of the functional groups.
Caption: 2D structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Physicochemical Data
Quantitative experimental data for the target molecule is not widely published. However, data for key precursors are well-documented and essential for synthesis planning.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Anisole (Reactant) | C₇H₈O | 108.14 | -37 | 154 |
| 4-Chlorophenylacetic acid (Precursor) | C₈H₇ClO₂ | 170.59 | 104-106 | 286 |
| 4'-Methoxyacetophenone (Related Compound) | C₉H₁₀O₂ | 150.17 | 38.2[1] | 254[1] |
| 1-(4-Chlorophenyl)ethanone (Related Compound) | C₈H₇ClO | 154.59 | 74-76[2] | 237.7[2] |
Synthesis and Mechanistic Rationale
Retrosynthetic Analysis: The Strategic Disconnection
The most direct and industrially relevant method for constructing aryl ketones is the Friedel-Crafts acylation.[3] This reaction forms a carbon-carbon bond between an aromatic ring and an acyl group. For the target molecule, the logical disconnection is at the bond between the anisole ring and the carbonyl carbon. This leads to anisole and a 4-chlorophenylacetyl halide (or a related activated carboxylic acid derivative) as the starting materials. This approach is favored due to the high reliability of the reaction and the commercial availability of the precursors.
Recommended Synthetic Protocol: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis using 4-chlorophenylacetyl chloride and anisole. The causality behind each step is explained to ensure both understanding and successful execution.
Objective: To synthesize 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Materials & Equipment:
-
4-Chlorophenylacetyl chloride (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous DCM. The reaction must be kept anhydrous because AlCl₃, the Lewis acid catalyst, reacts violently with water, which would deactivate it.[4] DCM is a common solvent as it is relatively inert to the reaction conditions. Cool the suspension to 0°C in an ice bath. This is crucial to control the initial exothermic reaction upon addition of the acyl chloride.
-
Formation of the Acylium Ion (The "Why"): In a separate flask, dissolve 4-chlorophenylacetyl chloride in a small amount of anhydrous DCM. Transfer this solution to an addition funnel. Add the acyl chloride solution dropwise to the cold AlCl₃ suspension with vigorous stirring. The AlCl₃ coordinates to the chlorine of the acyl chloride, creating a highly electrophilic acylium ion (or a polarized complex), which is the key reactive species for the aromatic substitution.[5]
-
Electrophilic Aromatic Substitution (The "Why"): After the acyl chloride addition is complete, add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C. Anisole acts as the nucleophile. The methoxy group is an activating, ortho-para director. Due to steric hindrance from the acyl group, the para-substituted product is heavily favored. The reaction is allowed to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching (The "Why"): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl. This step has two purposes: first, the water hydrolyzes and deactivates the AlCl₃ catalyst in a controlled manner (the ice absorbs the heat generated); second, the acid ensures that the aluminum salts remain dissolved in the aqueous phase as soluble aluminum hydroxides or chlorides.
-
Workup and Extraction (The "Why"): Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of dissolved water in the organic phase).
-
Drying and Concentration (The "Why"): Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Validation (The "Why"): The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel. The purity and identity of the final product should be confirmed by Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR). This validation step is essential for trustworthiness and confirms the success of the protocol.
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation synthesis of the target compound.
Relevance and Applications in Drug Discovery
The Deoxybenzoin Scaffold: A Privileged Structure
The deoxybenzoin core is considered a "privileged scaffold" in medicinal chemistry. This means its structure is recurrently found in compounds that exhibit high affinity for a variety of biological targets. Its relative rigidity, combined with the ability to position two distinct aromatic groups in a specific spatial orientation, makes it an ideal framework for designing selective ligands and inhibitors.
Potential Therapeutic Applications
While specific biological activity for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is not extensively documented, its structural class is associated with a broad range of pharmacological effects. The combination of the methoxy and chloro substituents can modulate properties like metabolic stability, receptor binding affinity, and membrane permeability.
-
Anti-inflammatory Agents: Many deoxybenzoin derivatives exhibit anti-inflammatory properties.
-
Anticancer Activity: The diaryl ketone motif is present in numerous compounds investigated for their cytotoxic effects against various cancer cell lines.[6]
-
Antimicrobial and Antifungal Agents: Chalcones, which are structurally related α,β-unsaturated ketones, are well-known for their antimicrobial properties, suggesting that saturated analogues like deoxybenzoins could serve as valuable leads.[7]
-
Enzyme Inhibition: This scaffold is suitable for designing inhibitors for enzymes like kinases, dihydroorotate dehydrogenase, or others where interactions with aromatic residues in the active site are critical.[6]
Logical Pathway for Drug Development
The development of a new chemical entity based on this scaffold would follow a structured, multi-stage process.
Sources
- 1. Acetanisole - Wikipedia [en.wikipedia.org]
- 2. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]
- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jelsciences.com [jelsciences.com]
- 7. mdpi.com [mdpi.com]
Technical Assessment: Solubility Profile of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Executive Summary & Structural Analysis[1]
This guide provides a technical analysis of the solubility characteristics of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (CAS: 52578-11-7), a specific deoxybenzoin derivative often utilized as a scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and functionalized heterocycles.[1]
Unlike simple solvents, the solubility of this diaryl-ethanone is governed by the interplay between the electron-donating methoxy group (
Physicochemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-one[1]
-
Molecular Class: Deoxybenzoin / Chalcone precursor
-
Molecular Weight: 260.72 g/mol
-
Structural Character:
-
Lipophilicity: High (Estimated LogP
3.8 – 4.2).[1] -
Crystalline Lattice: The molecule possesses significant lattice energy due to
stacking interactions enhanced by the polarized nature of the -chloro and -methoxy substituents.[1] This typically results in a high melting point relative to non-halogenated analogs, requiring elevated temperatures for dissolution in protic solvents.[1]
-
Predicted Solubility Profile (Qualitative)
Due to the absence of specific mole-fraction equilibrium data in public thermodynamic databases (NIST/DDB) for this specific CAS entry, the following solubility profile is derived from Hansen Solubility Parameters (HSP) and comparative data from structural analogs (e.g., 4-methoxydeoxybenzoin).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for the polarizable chloro-substituted aromatic ring.[1] Primary choice for extraction.[1] |
| Polar Aprotic | DMF, DMSO, DMAc | Very High | Strong dipole-dipole interactions with the carbonyl moiety disrupt the crystal lattice effectively.[1] |
| Esters & Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Moderate to High | Good solvency due to hydrogen bond acceptor capabilities; THF is preferred for reaction homogeneity.[1] |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | The hydrophobic biphenyl core limits cold solubility. Excellent candidates for recrystallization (high temperature coefficient).[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Negligible | High interfacial tension; the molecule is too polar for non-polar alkanes.[1] Used as anti-solvents.[1] |
| Aqueous Media | Water, Buffers (pH 1-14) | Insoluble (<0.01 mg/mL) | Lack of ionizable groups (no acidic protons or basic amines) renders it hydrophobic. |
Experimental Determination Protocols
For researchers requiring precise thermodynamic data (mole fraction
Protocol A: Isothermal Saturation (Shake-Flask Method)
This is the "Gold Standard" for generating solubility curves.[1]
Reagents: High-purity solute (>99% HPLC), anhydrous solvents.
Equipment: Thermostated shaker bath (
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone to 10 mL of the target solvent in a glass vial. "Excess" is defined visually; solid must persist at the bottom.[1]
-
Equilibration: Place vials in a thermostated shaker bath. Agitate at 150 rpm for 24–48 hours.
-
Sedimentation: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation errors.
-
Sampling: Using a pre-warmed syringe filter (0.45
m PTFE), withdraw the supernatant.[1] -
Dilution & Analysis: Dilute the aliquot immediately to prevent crashing out. Analyze via HPLC (C18 column, Acetonitrile/Water mobile phase, UV detection at
nm).
Visualization of Analytical Workflow
The following diagram outlines the logical flow for determining and modeling solubility, ensuring data integrity.
Figure 1: Logical workflow for the isothermal saturation method. The "Solid Persists" decision node is critical for ensuring thermodynamic equilibrium.
Thermodynamic Modeling
Once experimental data is gathered, it must be correlated to allow for interpolation at different temperatures.[1] For deoxybenzoin derivatives, the Modified Apelblat Equation is the industry standard for correlation.[1]
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility.[1]
- : Temperature in Kelvin.[1]
- : Empirical parameters derived from regression analysis.
Application Logic:
-
Plot
vs .[1] -
If the plot is linear, the Van't Hoff equation (setting
) is sufficient.[1] -
If the plot shows curvature (common for polar aromatics in protic solvents due to temperature-dependent activity coefficients), use the full Apelblat equation.[1]
Thermodynamic Dissolution Functions
From the linear regression of
-
Interpretation: For this compound, dissolution is expected to be endothermic (
), meaning solubility increases with temperature.[1] A steep slope indicates a high sensitivity to temperature, making the solvent ideal for cooling crystallization.[1]
Practical Implications for Process Chemistry
Recrystallization Strategy
Based on the structural analysis (Section 1) and predicted solubility (Section 2), the following solvent systems are recommended for purification:
-
Single Solvent: Ethanol or Isopropanol.[1]
-
Binary Solvent (Anti-solvent): Ethyl Acetate / Hexane.[1]
Reaction Solvent Selection
For reactions involving the carbonyl group (e.g., Grignard addition or reduction):
-
Recommended: THF or 2-MeTHF.[1]
-
Reasoning: High solubility ensures homogenous kinetics; ether oxygen coordinates with organometallic reagents, stabilizing the transition state.[1]
References
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics).
-
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Shakeel, F., et al. (2014).[1] Solubility and thermodynamics of ferulic acid in different neat solvents. Industrial & Engineering Chemistry Research. (Reference for the Apelblat modeling workflow applied to similar aromatic ketones). Link
-
PubChem. (2023).[1][3] Compound Summary for CAS 52578-11-7. National Center for Biotechnology Information.[1] Link
-
NIST. (2023). NIST Chemistry WebBook, SRD 69. (Source for general thermodynamic data of acetophenone derivatives). Link
Sources
- 1. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[4-Methoxy-2-[(4-methoxyphenyl)methoxy]phenyl]ethanone | C17H18O4 | CID 12294335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Operational Safety & Handling of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
[1][2]
Executive Summary
This technical guide outlines the safety, handling, and operational protocols for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (also known as 4'-Methoxy-2-(4-chlorophenyl)acetophenone ).[1][2] This compound is a substituted deoxybenzoin, primarily utilized as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene, and in the development of functional photo-active materials.[1][2]
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 2-Chloro-1-(4-methoxyphenyl)ethanone (an
Part 1: Chemical Identity & Physicochemical Profile[2]
Understanding the specific isomerism is vital for safety, as the position of the carbonyl group significantly alters reactivity and biological potential.[2]
Structural Identification
The molecule consists of an ethanone bridge linking a 4-methoxyphenyl ring (anisole derivative) and a 4-chlorophenyl ring.[1][2]
| Attribute | Detail |
| IUPAC Name | 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-one |
| Common Synonyms | 4'-Methoxy-2-(4-chlorophenyl)acetophenone; 4-Methoxy-deoxy-4'-chlorobenzoin |
| Molecular Formula | C |
| Molecular Weight | 260.72 g/mol |
| CAS Registry | Note: Isomers vary.[1][2][3][4] Commonly associated with 59863-09-1 or similar positional isomer series.[1][2] |
| Physical State | White to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, Chloroform, DMSO |
Chemical Reactivity & Stability[1][2]
-
Acidity: The methylene protons at the C2 position (alpha to the carbonyl) are acidic (
).[1][2] In the presence of strong bases (e.g., NaH, KOtBu), this position deprotonates, posing a risk of exothermic runaway if not controlled.[2] -
Stability: Stable under standard temperature and pressure.[1][2] Hydrolytically stable, but susceptible to oxidation at the methylene bridge under UV light or radical conditions.[1][2]
Part 2: Occupational Toxicology & Hazard Identification
GHS Classification (Derived)
While specific toxicological data for this intermediate may be limited, its structural activity relationship (SAR) to other deoxybenzoins and SERM precursors dictates the following precautionary classification:
-
Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation (particulate abrasion and chemical irritation).[2]
-
STOT-SE (Category 3): May cause respiratory irritation if dust is inhaled.[1][2]
-
Reproductive Toxicity (Suspected): As a scaffold for estrogen receptor modulators, this compound should be treated as a suspected reproductive toxicant until data proves otherwise.[2]
Exposure Pathways & Physiological Effects[1]
Part 3: Operational Handling Protocols
Hierarchy of Controls (Visualized)
The following decision tree illustrates the required safety logic for handling this compound based on the operation scale.
Figure 1: Risk-based decision matrix for handling SERM intermediates.
Weighing and Transfer[1]
-
Static Control: Deoxybenzoin derivatives are often free-flowing powders prone to static charge.[1][2] Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.[1][2]
-
Containment: Weighing must be performed inside a Balance Enclosure or a Fume Hood.[1][2] Never weigh on an open bench.
-
Solvent Selection: If preparing stock solutions, prefer Ethyl Acetate or Dichloromethane (DCM) .[2] Avoid using DMSO for initial handling if possible, as DMSO enhances skin permeability, carrying the compound into the bloodstream.[2]
Synthesis & Impurity Management
This compound is typically synthesized via Friedel-Crafts Acylation.[1][2][5] The safety profile of the synthesis differs from the product.
-
Reaction Hazards: The use of Aluminum Chloride (
) and 4-Chlorophenylacetyl chloride generates HCl gas.[1][2] -
Quenching: The workup involves quenching the aluminum complex.[1][2] This is highly exothermic.[1][2] Ice/water must be added slowly to the reaction mixture (or vice versa, depending on protocol) to prevent thermal runaway.[2]
Figure 2: Synthesis workflow highlighting critical safety control points (Red/Yellow).[1][2]
Part 4: Storage, Stability & Degradation[2]
Storage Conditions
-
Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature, cooler storage prevents slow oxidative degradation.[1][2]
-
Atmosphere: Store under Argon or Nitrogen .[1][2] The methylene bridge is susceptible to autoxidation over long periods, forming the benzil (diketone) impurity.[2]
-
Container: Amber glass vials with Teflon-lined caps.
Incompatibility[1]
Part 5: Emergency Protocols
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 mins.[1][2] Do not use alcohol. | Alcohol acts as a penetration enhancer for lipophilic aromatics, potentially increasing systemic absorption.[2] |
| Eye Contact | Flush with saline/water for 15 mins.[2] Consult ophthalmologist. | Crystalline solids can cause corneal abrasion; chemical irritation requires dilution.[2] |
| Spill (Solid) | Wet-wipe method using absorbent pads dampened with detergent.[1][2] | Dry sweeping generates dust aerosols (inhalation hazard).[2] Wet wiping contains the particulate.[1][2] |
| Spill (Solution) | Absorb with vermiculite or sand.[2] Dispose as halogenated waste.[1][2] | Halogenated solvents (DCM) and the chlorine atom on the molecule require specific waste streams (EPA code U044/U080 context).[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237806 (Isomer Analogue).[2] Retrieved from (Note: Used for physicochemical property benchmarking of the structural class).[2]
-
European Patent Office (2005). Process for Preparing Raloxifene Hydrochloride.[1][2] EP1641773B1.[1][2] Retrieved from .
-
Fisher Scientific (2024). Safety Data Sheet: 4'-Methoxyacetophenone derivatives.[1][2] Retrieved from .[2]
-
Chavakula, R., et al. (2018). "Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride."[1][2][6] Organic Chemistry: An Indian Journal.[1][2][6] Retrieved from .[2]
Sources
- 1. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. echemi.com [echemi.com]
- 5. Acetanisole - Wikipedia [en.wikipedia.org]
- 6. tsijournals.com [tsijournals.com]
Precision Stoichiometry and Yield Optimization in Deoxybenzoin Synthesis
Executive Summary & Strategic Importance
Deoxybenzoin (1,2-diphenylethanone) is a critical scaffold in medicinal chemistry, serving as the immediate precursor to diarylethylenes and selective estrogen receptor modulators (SERMs) such as Tamoxifen and Raloxifene. In polymer science, it is a primary building block for flame-retardant poly(arylene ether)s.
For drug development professionals, the synthesis of deoxybenzoin represents a classic case study in process mass efficiency . While the reaction appears simple, the theoretical yield calculation is often oversimplified, leading to discrepancies between projected and actual inventory.
This guide provides a rigorous framework for calculating theoretical yield, specifically focusing on the Friedel-Crafts Acylation route—the industry standard for scalability—while integrating modern purity corrections and limiting reagent logic.
The Reaction Landscape: Mechanistic Causality
To calculate yield accurately, one must understand the stoichiometry dictated by the mechanism. We focus here on the reaction between Phenylacetyl Chloride and Benzene catalyzed by Aluminum Chloride (
The Stoichiometric Trap
Unlike simple substitutions, this reaction requires a super-stoichiometric amount of Lewis acid.
-
Activation:
complexes with the acyl chloride to form the electrophilic acylium ion. -
Product Complexation: The resulting ketone (deoxybenzoin) is basic enough to complex with
, effectively removing the catalyst from the cycle. -
Result: You generally require
equivalents of relative to the limiting reagent.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the critical catalyst-product complexation step that dictates stoichiometry.
Theoretical Yield Calculation Framework
The theoretical yield is the maximum amount of product that can be generated if every molecule of the limiting reagent converts to product with zero side reactions.
Molecular Weight Data Matrix
| Compound | Role | Formula | MW ( g/mol ) | Density (g/mL) |
| Phenylacetyl Chloride | Limiting Reagent | 154.59 | 1.17 | |
| Benzene | Reagent / Solvent | 78.11 | 0.87 | |
| Aluminum Chloride | Catalyst | 133.34 | 2.44 | |
| Deoxybenzoin | Target Product | 196.25 | N/A (Solid) |
The Calculation Protocol
Scenario: You are performing a reaction using 15.0 g of Phenylacetyl Chloride (Assay 98%). Benzene is used in large excess (solvent).
Step 1: Correct for Purity (The "Real" Mass)
Raw materials are rarely 100% pure. Failure to correct for assay purity is the #1 source of yield inflation.
Step 2: Determine Moles of Limiting Reagent
Step 3: Apply Reaction Stoichiometry
From the mechanism, 1 mole of Phenylacetyl Chloride yields 1 mole of Deoxybenzoin.
Step 4: Calculate Theoretical Mass
Yield Gap Analysis
If your isolated mass is 16.2 g , your calculation is:
Expert Insight: In Friedel-Crafts acylations, yields >90% are achievable. Losses are typically due to:
Polysubstitution: Rare in acylation (deactivating product) but possible if temperature is uncontrolled.
Hydrolysis: Phenylacetyl chloride is moisture sensitive. If your
is "wet" or the flask isn't dry, the chloride converts to Phenylacetic acid (dead end).
Experimental Workflow: A Self-Validating Protocol
This protocol is designed for reproducibility . It uses benzene as both reagent and solvent, simplifying the kinetic landscape.
Safety Prerequisite:
Step-by-Step Methodology
-
System Preparation:
-
Equip a 250 mL three-necked flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.
-
Attach a drying tube (CaCl2) to the condenser top.
-
Validation: Flame-dry the glassware under vacuum to ensure 0% moisture.
-
-
Charging:
-
Add 15.0 g (0.11 mol) of anhydrous
(approx 1.1 - 1.2 equivalents relative to acid chloride) to the flask. -
Add 50 mL of dry Benzene. Start stirring.
-
-
Controlled Addition (The Exotherm):
-
Load 15.0 g of Phenylacetyl Chloride into the addition funnel.
-
Add dropwise over 30 minutes.
-
Observation: Evolution of HCl gas (bubbling) confirms initiation. The mixture will turn dark (orange/red complex).
-
-
Reaction Completion:
-
Heat to reflux (approx 80°C) for 1 hour.
-
Endpoint Check: TLC (Hexane/EtOAc 9:1). Disappearance of acid chloride spot.
-
-
Quenching (Critical Step):
-
Cool mixture to room temperature.
-
Pour the reaction mixture slowly onto 100 g of crushed ice mixed with 20 mL conc. HCl .
-
Why? This breaks the Aluminum-Product complex.
-
-
Isolation:
-
Separate the organic (Benzene) layer.[1]
-
Wash aqueous layer with 2 x 30 mL Benzene.
-
Combine organics
Wash with 10% NaOH (removes unreacted acid) Brine. -
Dry over
, filter, and rotovap.
-
Process Flow Diagram
Figure 2: Operational workflow for the synthesis of deoxybenzoin via Friedel-Crafts acylation.
Advanced Considerations for Drug Development
Process Mass Intensity (PMI)
While Theoretical Yield focuses on the product, PMI focuses on waste.
Alternative Routes
If the Friedel-Crafts route yields high impurities, consider the Benzoin Reduction :
-
Reactants: Benzoin +
or . -
Benefit: Avoids handling moisture-sensitive acid chlorides and aluminum waste.
-
Reference: See Organic Syntheses Coll. Vol. 2, p. 156 [1].
References
-
Organic Syntheses , Coll.[2] Vol. 2, p. 156 (1943); Vol. 10, p. 20 (1930). Deoxybenzoin.[2][3][4][5][6] Available at: [Link]
-
PubChem . Phenylacetyl Chloride (Compound).[2][6][7] National Library of Medicine. Available at: [Link]
-
Choudhary, S. S., et al. (2025).[6] Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. RSC Advances. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05242D [pubs.rsc.org]
- 7. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Strategic Utility of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone as a Synthetic Intermediate
Abstract
This technical guide provides an in-depth exploration of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative of significant interest in modern organic synthesis. We will dissect its core chemical properties, established synthetic routes, and its pivotal role as a versatile intermediate in constructing complex molecular architectures, particularly within the pharmaceutical landscape. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage this compound's synthetic potential.
Introduction: The Deoxybenzoin Core
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone belongs to the deoxybenzoin class of aromatic ketones. Its structure, featuring a carbonyl group linking a 4-methoxyphenyl moiety and a methylene bridge to a 4-chlorophenyl group, offers a unique combination of reactive sites. The electron-donating methoxy group activates the adjacent aromatic ring, while the electron-withdrawing chloro group influences the reactivity of the second ring. The true synthetic utility, however, lies in the reactivity of the α-methylene and carbonyl groups, which serve as versatile handles for a wide array of chemical transformations. This makes it a valuable precursor for various high-value compounds, including heterocyclic systems and pharmacologically active agents.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone | PubChem[1] |
| Molecular Formula | C₁₅H₁₃ClO₂ | Derived |
| Molecular Weight | 260.72 g/mol | Derived |
| CAS Number | 134-85-0 (Parent Deoxybenzoin) | Generic |
| Appearance | Typically a solid at room temperature | Inferred |
| Solubility | Soluble in common organic solvents like ethanol, DMF, chloroform | Inferred[2] |
Synthesis of the Intermediate: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring (anisole) with an acyl halide (4-chlorophenylacetyl chloride) in the presence of a Lewis acid catalyst.
The causality behind this choice is rooted in the high reactivity of anisole, whose methoxy group is strongly activating, directing the acylation primarily to the para position due to steric hindrance at the ortho positions. The Lewis acid, typically aluminum chloride (AlCl₃), is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is readily attacked by the electron-rich anisole ring.
Caption: Friedel-Crafts acylation pathway for synthesizing the target intermediate.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
This protocol is a representative procedure based on established Friedel-Crafts acylation principles.[3]
Self-Validation: The success of this reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and confirming the product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic carbonyl stretch in the IR spectrum (approx. 1680 cm⁻¹) is a key indicator.
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene.
-
Catalyst Suspension: Cool the flask to 0°C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) with stirring to form a suspension.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in the same inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C. Allow the mixture to stir for 15-20 minutes to facilitate the formation of the acylium ion complex.
-
Nucleophile Addition: Add anisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Role as a Precursor to Bioactive Heterocycles
The true versatility of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is demonstrated in its use as a scaffold for synthesizing a variety of heterocyclic compounds. The active methylene group can be readily functionalized, and the carbonyl group is a prime site for condensation reactions.
A key strategy involves a two-step sequence: first, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a highly reactive enamino ketone intermediate. This intermediate then serves as a versatile building block for various heterocycles.[4]
Caption: Synthetic pathways from the deoxybenzoin intermediate to various heterocycles.
This approach is highly efficient because the enamino ketone acts as a masked 1,3-dicarbonyl equivalent, which can react with various N,O- and N,N-binucleophiles to construct five- or six-membered rings.[4] For instance:
-
Reaction with hydroxylamine yields a 4,5-diarylisoxazole.
-
Reaction with hydrazine or its derivatives produces 4,5-diarylpyrazoles.
-
Reaction with guanidine leads to 4,5-diaryl-substituted 2-aminopyrimidines.
This strategy provides a convergent and high-yielding route to libraries of potentially bioactive compounds from a single, readily accessible intermediate.
Application in the Synthesis of Aromatase Inhibitors
Aromatase inhibitors are a critical class of drugs for treating hormone-dependent breast cancer.[5][6] While the most direct syntheses of drugs like Anastrozole start from different precursors[7][8], the structural motifs present in 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone are highly relevant to the design of novel non-steroidal aromatase inhibitors.
The general structure of many non-steroidal inhibitors involves a central aromatic or heterocyclic core linked to substituted phenyl groups. The deoxybenzoin framework can be elaborated into complex triaryl systems that mimic the binding mode of known inhibitors. For example, the carbonyl group can be reduced to an alcohol and subsequently used in coupling reactions, or the entire scaffold can be used in McMurry-type reactions to generate triarylethylene structures, which are known to interact with estrogen receptors and related enzymes.[9]
Conceptual Workflow: Elaboration to a Potential Bioactive Scaffold
Caption: Conceptual workflow for elaborating the intermediate into a drug-like scaffold.
This conceptual pathway illustrates how the fundamental reactivity of the deoxybenzoin core can be exploited. The reduction of the ketone provides a secondary alcohol, a key functional group for introducing nitrogen-containing heterocycles like the 1,2,4-triazole ring found in Anastrozole and Letrozole, which is known to coordinate with the heme iron of the aromatase enzyme.[5]
Summary and Future Outlook
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is more than just a simple ketone; it is a strategic building block with multiple reactive sites that can be selectively manipulated. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible and cost-effective starting material.
Key Synthetic Roles:
-
Primary Scaffold: Serves as the foundational core for building more complex molecules.
-
Heterocycle Precursor: Through functionalization into an enamino ketone, it provides a rapid entry into diverse heterocyclic systems like pyrazoles and isoxazoles.[4]
-
Bioactive Core: Its diarylethanone structure is a key component in scaffolds designed to target enzymes like aromatase or receptors such as the estrogen receptor.
The continued exploration of this intermediate and its derivatives will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents. Its inherent structural features and predictable reactivity ensure its place as a valuable tool in the arsenal of the modern synthetic chemist.
References
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy) - Google Patents.
- Synthesis of p-methoxyacetophenone from anisole - Organic Syntheses.
- Intermediates for the pharmaceutical industry - Evonik Health Care.
- METHOD FOR PREPARING A SYNTHETIC INTERMEDIATE OF A 4-METHOXYPYRROLE DERIVATIVE - European Patent Office - EP 4219448 A1.
- Synthetic method of fexofenadine intermediate - Patsnap.
- EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents.
- Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues - NINGBO INNO PHARMCHEM CO.,LTD.
- An In-Depth Technical Guide to the Synthesis of Anastrozole - Benchchem.
- THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS - CORE.
- 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem.
- Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1-butenyl]phenoxyacetic Acid - ResearchGate.
- US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents.
- Novel Aromatase Inhibitors by Structure-Guided Design - PMC - NIH.
- Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal - ResearchGate.
- Scheme 1. Synthesis of methoxy substituted compounds (4). Reagents and conditions - ResearchGate.
Sources
- 1. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Abstract & Scope
This application note details the optimized protocol for the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorophenylacetyl chloride using aluminum chloride (
This guide prioritizes regioselectivity control (favoring the para-isomer) and process safety regarding the exothermic generation of the acylium intermediate.
Reaction Mechanism & Strategic Analysis
The Chemical Pathway
The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS). The methoxy group of the anisole acts as an ortho/para director due to resonance donation of the oxygen lone pair. However, the para position is strongly favored (typically >95:5 ratio) due to the steric bulk of the incoming 4-chlorophenylacetyl electrophile.
Mechanistic Workflow
-
Activation:
abstracts a chloride from the acid chloride, generating a resonance-stabilized acylium ion. -
Attack: The nucleophilic
-electrons of anisole attack the electrophilic acyl carbon. -
Aromatization: The resulting arenium ion (sigma complex) loses a proton to restore aromaticity.
-
Complexation: The product ketone forms a 1:1 complex with
, requiring a stoichiometric excess of the catalyst.
Figure 1: Mechanistic pathway of the aluminum chloride-catalyzed acylation.
Experimental Protocol
Materials & Specifications
| Reagent | Equiv. | Role | Grade/Notes |
| Anisole | 1.0 | Substrate | Anhydrous, >99% |
| 4-Chlorophenylacetyl Chloride | 1.1 | Electrophile | Solid or liquid; check purity |
| Aluminum Chloride ( | 1.2 | Catalyst | Anhydrous beads/powder . Hygroscopic. |
| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous; stabilized with amylene |
| 1M HCl | N/A | Quench | Aqueous |
Step-by-Step Methodology
Phase 1: Catalyst Activation (The "Slurry" Method)
Rationale: Pre-forming the acylium ion ensures a steady concentration of electrophile and prevents the Lewis acid from complexing non-productively with the anisole oxygen.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).
-
Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (
). -
Slurry Formation: Add anhydrous DCM (5-10 volumes relative to anisole) to the flask. Add
(1.2 equiv) in one portion. Cool the suspension to 0°C using an ice bath. -
Acylium Generation: Dissolve 4-chlorophenylacetyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the
slurry over 15 minutes.-
Observation: The mixture typically turns yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.
-
Phase 2: Reaction
-
Substrate Addition: Dissolve Anisole (1.0 equiv) in DCM (2 volumes). Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature < 5°C .
-
Critical Control Point: Rapid addition causes localized overheating, which promotes ortho substitution or di-acylation.
-
-
Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring (PAT): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (Anisole) should be consumed.
Phase 3: Quench & Workup
-
Quenching: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 5 equiv HCl).
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.
-
Washing: Wash combined organics sequentially with:
-
Water (
) -
Sat.
(to remove residual acid) -
Brine (
)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
Phase 4: Purification
The crude product is often a solid. Recrystallization is the preferred purification method for deoxybenzoin analogs.
-
Solvent System: Hot Ethanol (EtOH) or Methanol (MeOH).
-
Procedure: Dissolve crude solid in minimum boiling EtOH. Allow to cool slowly to RT, then to 4°C. Filter the white/off-white crystals.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in | Use fresh, anhydrous |
| Ortho-Isomer Impurity | High reaction temp | Ensure addition is strictly at 0°C; add anisole slower. |
| Incomplete Reaction | Catalyst poisoning | Increase |
| Emulsion during Workup | Aluminum salts | Use a larger volume of 1M HCl during quench; filter through Celite if necessary. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Friedel-Crafts procedures).
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
-
Fox, B. A., & Threlfall, T. L. "The preparation of some deoxybenzoins." Organic Syntheses, Coll. Vol. 5, p.130. Link (Analogous synthesis demonstrating
handling). -
University of Michigan. "Experiment 1: Friedel-Crafts Acylation." CHEM 215 Laboratory Manual. Link (Detailed workup safety protocols).
Sources
Application Notes and Protocols for the Step-by-Step Synthesis of Isoflavones from Deoxybenzoins
Abstract
Isoflavones, a class of flavonoids characterized by a 3-phenylchromen-4-one backbone, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including estrogenic, antioxidant, and anticancer properties.[1] The synthetic route commencing from 2-hydroxydeoxybenzoins (2-hydroxyphenyl benzyl ketones) is a foundational and highly versatile strategy for constructing the isoflavone core.[2][3] This methodology hinges on the introduction of a single carbon atom to the active methylene group of the deoxybenzoin, followed by cyclization to form the central pyranone ring. This guide provides an in-depth exploration of established and modern protocols for this transformation, intended for researchers, chemists, and professionals in drug development. We will detail the prerequisite synthesis of deoxybenzoin precursors and subsequently elaborate on three primary cyclization methodologies: the classic Vilsmeier-Haack reaction, base-catalyzed condensation, and modern microwave-assisted synthesis. Each protocol is presented with a step-by-step guide, mechanistic insights, and the scientific rationale behind experimental choices.
Part 1: Synthesis of the 2-Hydroxydeoxybenzoin Precursor
The successful synthesis of isoflavones via this route is contingent upon the availability of the requisite 2-hydroxydeoxybenzoin starting material. These intermediates are typically prepared through the acylation of a substituted phenol with a phenylacetic acid derivative. The Friedel-Crafts acylation, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), is a robust and widely employed method.[1][4][5]
Workflow for Precursor and Isoflavone Synthesis
Caption: Overall workflow from phenols to isoflavones.
Protocol 1: General Synthesis of 2-Hydroxydeoxybenzoin via Friedel-Crafts Acylation
This protocol describes the synthesis of the deoxybenzoin intermediate from a phenol and phenylacetic acid using boron trifluoride etherate as both the catalyst and solvent.
Principle: Boron trifluoride etherate is a Lewis acid that activates the carboxylic acid of phenylacetic acid, facilitating electrophilic aromatic substitution onto the electron-rich phenol ring. The reaction typically proceeds with good regioselectivity, favoring acylation at the position ortho to the hydroxyl group.
| Reagent/Parameter | Molar Ratio (vs. Phenol) | Typical Conditions | Purpose |
| Substituted Phenol | 1.0 | - | Starting Material |
| Phenylacetic Acid | 1.0 | - | Acylating Agent |
| Boron Trifluoride Etherate (BF₃·Et₂O) | 5.0 | 90 °C, 1.5 - 2 h | Lewis Acid Catalyst & Solvent |
| Nitrogen Atmosphere | - | Inert | Prevents oxidation |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq) and phenylacetic acid (1.0 eq).
-
Under a nitrogen or argon atmosphere, add boron trifluoride etherate (BF₃·Et₂O, 5.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 1.5–2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The resulting crude deoxybenzoin can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Cyclization of Deoxybenzoins to Isoflavones
The key transformation in this synthetic route is the cyclization of the 2-hydroxydeoxybenzoin with a one-carbon electrophile to construct the chromen-4-one ring system.
Method 1: Vilsmeier-Haack Reaction and Modified Protocols
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation and subsequent cyclization of deoxybenzoins.[6] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or methanesulfonyl chloride (MeSO₂Cl).[1][4]
Scientific Rationale: The Vilsmeier reagent is a mild electrophile that selectively formylates the active methylene carbon (α-carbon) of the deoxybenzoin. The resulting α-formyl deoxybenzoin intermediate is unstable and undergoes a rapid intramolecular cyclization via nucleophilic attack from the ortho-hydroxyl group, followed by dehydration to yield the stable aromatic isoflavone core.[2]
Caption: Mechanism of Vilsmeier-Haack Isoflavone Synthesis.
Protocol 2: Isoflavone Synthesis using DMF/POCl₃
| Reagent/Parameter | Molar Ratio (vs. Deoxybenzoin) | Typical Conditions | Purpose |
| 2-Hydroxydeoxybenzoin | 1.0 | - | Starting Material |
| N,N-Dimethylformamide (DMF) | Excess | 0 °C to RT | Reagent & Solvent |
| Phosphoryl Chloride (POCl₃) | 1.5 - 3.0 | 0 °C | Vilsmeier Reagent Formation |
| Reaction Time | - | 4 - 18 hours | Completion of reaction |
Step-by-Step Methodology:
-
In a three-necked flask under a nitrogen atmosphere, cool an excess of anhydrous DMF to 0 °C using an ice bath.
-
Add phosphoryl chloride (POCl₃, 1.5 eq) dropwise to the stirred DMF, ensuring the temperature remains below 5 °C. An exothermic reaction occurs, forming the Vilsmeier reagent.[7]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the 2-hydroxydeoxybenzoin (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent mixture.
-
Allow the reaction to warm to room temperature and stir for 4–18 hours. The reaction time can vary significantly depending on the substrate.[8] Monitor progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice or into a beaker of ice-cold water.
-
Heat the aqueous mixture to boiling for 15-30 minutes to ensure complete hydrolysis of intermediates, then cool.
-
Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous solution with ethyl acetate or dichloromethane.
-
Wash the collected solid (or organic extract) with water and a saturated sodium bicarbonate solution to remove acid residues.
-
Dry the crude product. Purify by recrystallization from ethanol or by silica gel column chromatography.
Method 2: Base-Catalyzed Condensation with Orthoformates
This approach offers a milder alternative to the Vilsmeier-Haack reaction. It employs a formylating agent like triethyl orthoformate [HC(OEt)₃] and a base catalyst, such as 4-dimethylaminopyridine (DMAP), pyridine, or morpholine, to facilitate the cyclization.[9]
Scientific Rationale: The base deprotonates the active methylene group of the deoxybenzoin to form an enolate. This nucleophilic enolate then attacks the triethyl orthoformate. Subsequent intramolecular cyclization and elimination of ethanol molecules lead to the formation of the isoflavone ring. DMAP has been shown to be a particularly effective catalyst for this transformation.[9]
Caption: Mechanism of Base-Catalyzed Isoflavone Synthesis.
Protocol 3: Isoflavone Synthesis using Triethyl Orthoformate and DMAP
| Reagent/Parameter | Molar Ratio (vs. Deoxybenzoin) | Typical Conditions | Purpose |
| 2-Hydroxydeoxybenzoin | 1.0 | - | Starting Material |
| Triethyl Orthoformate | Excess | 100-120 °C | C1 Source & Solvent |
| 4-Dimethylaminopyridine (DMAP) | 0.02 - 0.1 | 100-120 °C | Base Catalyst |
| Reaction Time | - | 2 - 6 hours | Completion of reaction |
Step-by-Step Methodology:
-
Combine the 2-hydroxydeoxybenzoin (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.02 eq) in a flask.[9]
-
Add an excess of triethyl orthoformate, which acts as both the reagent and the solvent.
-
Heat the mixture to reflux (around 100–120 °C) with stirring for 2–6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with dilute HCl (to remove DMAP), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude isoflavone by column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).[9] Yields for this method are often very high, frequently exceeding 90%.[9]
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[10] This "green chemistry" approach can be applied to the Vilsmeier-Haack or other cyclization methods.[1][8]
Scientific Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly increase the rate of reaction.[10] For isoflavone synthesis, this means the cyclization can often be completed in minutes rather than hours, minimizing the formation of degradation byproducts.[1][8]
Protocol 4: Microwave-Assisted Vilsmeier Cyclization
| Reagent/Parameter | Molar Ratio (vs. Deoxybenzoin) | Typical Conditions | Purpose |
| 2-Hydroxydeoxybenzoin | 1.0 | - | Starting Material |
| Vilsmeier Reagent | 1.5 | Pre-formed or in situ | Formylating Agent |
| DMF | - | - | Solvent |
| Microwave Power | - | 200-400 W | Reaction Acceleration |
| Reaction Time | - | 5 - 15 minutes | Completion of reaction |
Step-by-Step Methodology:
-
Prepare the Vilsmeier reagent as described in Protocol 2, or use a pre-formed reagent.
-
In a microwave-safe reaction vessel, dissolve the 2-hydroxydeoxybenzoin (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the Vilsmeier reagent (1.5 eq) to the deoxybenzoin solution.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 300 W) for 5–15 minutes. The optimal time and power should be determined empirically for each substrate.
-
After irradiation, cool the vessel to a safe temperature before opening.
-
Perform the work-up as described in Protocol 2 (pouring into ice water, extraction/filtration).
-
Purify the final product using standard techniques (recrystallization or column chromatography).
Part 3: Purification and Characterization
Purification: Regardless of the synthetic method, purification is crucial for obtaining high-purity isoflavones.
-
Recrystallization: Ethanol, methanol, or aqueous mixtures of these alcohols are commonly used solvents for recrystallizing isoflavones.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexane.[9] The progress can be monitored by TLC.
Characterization: The structure of the synthesized isoflavones should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR should show a characteristic singlet for the proton at the C2 position, typically between δ 7.8 and 8.5 ppm. ¹³C NMR will confirm the carbon skeleton.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.
-
Infrared (IR) Spectroscopy: Will show a characteristic carbonyl (C=O) stretching frequency for the pyranone ring around 1620-1650 cm⁻¹.
Conclusion
The synthesis of isoflavones from deoxybenzoin precursors is a robust and adaptable strategy. The classic Vilsmeier-Haack reaction provides a reliable, albeit sometimes harsh, route to a wide variety of isoflavones. For more sensitive substrates, base-catalyzed condensation with reagents like triethyl orthoformate offers a milder and often higher-yielding alternative. Furthermore, the integration of microwave technology can dramatically reduce reaction times and improve efficiency, aligning with the principles of green chemistry. The choice of method will depend on the specific substrate, available equipment, and desired scale of the synthesis. By following these detailed protocols, researchers can effectively synthesize isoflavone derivatives for further study and application in drug discovery and development.
References
-
Chang, H., Lin, H., & Chang, Y. (2012). Development of the Research in Isoflavones. Asian Journal of Chemistry, 24(8), 3309-3313. [Link]
-
Unknown. (2025). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. SAGE Publications Inc.[Link]
-
Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. Natural Product Reports. [Link]
-
Szeja, W., Grynkiewicz, G., & Rusin, K. (2017). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Molecules. [Link]
-
Kshatriya, R. B., Shaikh, Y. I., & Nazeruddin, G. M. (2012). Microwave assisted synthesis of Isoflavones. Journal of Chemical and Pharmaceutical Research, 4(1), 543-548. [Link]
-
Unknown. (n.d.). The principal methods for isoflavone synthesis. ResearchGate. [Link]
-
Selepe, M. A., & van Heerden, F. R. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]
-
Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry. [Link]
-
Selepe, M. A. (2021). Synthesis of Isoflavones. ResearchGate. [Link]
-
Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. [Link]
-
Wähälä, K., & Hase, T. (2000). Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. Steroids, 65(10-11), 637-9. [Link]
-
Unknown. (n.d.). Purification and antioxidant activities of soybean isoflavones. SciSpace. [Link]
-
Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. ResearchGate. [Link]
-
Ye, W., Liu, X., et al. (2007). Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities. Journal of Agricultural and Food Chemistry, 55(17), 6902-8. [Link]
-
Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. ResearchGate. [Link]
-
Georgetti, S. R., et al. (2023). Improved Food-Processing Techniques to Reduce Isoflavones in Soy-Based Foodstuffs. Foods. [Link]
-
Fieser, L. F., & Jones, J. E. (1941). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 21, 30. [Link]
-
Wagh, S. B., & Ubale, M. B. (2017). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of ChemTech Research, 10(1), 22-29. [Link]
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- 4. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
- 5. Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
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1H NMR and 13C NMR analysis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Application Note: High-Resolution NMR Characterization of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Part 1: Introduction & Compound Profile
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is a functionalized deoxybenzoin derivative often utilized as a scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.[1][2] Its structure features two distinct aromatic systems linked by a keto-methylene bridge.[1][2] Accurate structural validation is critical due to the potential for isomerism in downstream derivatives (e.g., during alpha-alkylation or condensation reactions).[1][2]
This guide provides a definitive protocol for the structural elucidation of this compound using 1H and 13C NMR, focusing on the differentiation of the two para-substituted aromatic rings.[1][2]
Compound Specifications
-
IUPAC Name: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone[1][2]
-
Molecular Formula: C15H13ClO2[2]
-
Molecular Weight: 260.72 g/mol [1]
-
Key Functional Groups: Aryl ketone, Aryl chloride, Aryl ether (methoxy).[1][2]
Part 2: Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this standardized workflow.
Sample Preparation
-
Solvent Selection: Deuterated Chloroform (CDCl3, 99.8% D) is the standard solvent.[1][2] It provides excellent solubility and minimizes solvent-solute hydrogen bonding that can broaden peaks.[1][2]
-
Concentration:
-
Vessel: High-quality 5 mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Instrument Parameters (400 MHz - 600 MHz)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse maximizes signal recovery per scan.[1][2] |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Covers all expected organic signals.[1][2] |
| Acquisition Time | ~3.0 - 4.0 sec | ~1.0 - 1.5 sec | Ensure full FID decay to prevent truncation artifacts. |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec | Sufficient for relaxation of protons; 13C requires longer D1 for quaternary carbons.[1][2] |
| Scans (NS) | 16 | 512 - 1024 | 13C requires significantly more scans for S/N > 10:[1][2]1. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature.[1][2] |
Experimental Workflow Visualization
Figure 1: Standardized NMR acquisition workflow ensuring sample integrity and data quality.
Part 3: 1H NMR Analysis & Interpretation
The 1H NMR spectrum is characterized by two distinct AA'BB' aromatic systems, a diagnostic methoxy singlet, and a methylene bridge singlet.[1][2]
Chemical Shift Assignments (CDCl3, δ ppm)
| Moiety | Type | Shift (δ) | Multiplicity | Integration | Coupling (J) | Assignment Logic |
| -OCH3 | Methyl | 3.87 | Singlet (s) | 3H | - | Electron-donating methoxy group attached to Ring A. |
| -CH2- | Methylene | 4.20 | Singlet (s) | 2H | - | Alpha-keto methylene; deshielded by carbonyl and phenyl ring.[1][2] |
| Ring A (H-3,5) | Aromatic | 6.94 | Doublet (d) | 2H | 8.8 Hz | Ortho to -OCH3.[1][2] Shielded by resonance donation of oxygen.[1][2] |
| Ring B (H-2,6 / H-3,5) | Aromatic | 7.15 - 7.30 | Multiplet (m) | 4H | - | 4-Chlorophenyl protons.[1][2] Often overlap; less magnetically distinct than Ring A. |
| Ring A (H-2,6) | Aromatic | 8.01 | Doublet (d) | 2H | 8.8 Hz | Ortho to C=O.[1][2] Strongly deshielded by carbonyl anisotropy.[1][2] |
Detailed Structural Logic
-
The "Anisoyl" System (Ring A):
-
The carbonyl group is a strong electron-withdrawing group (EWG), deshielding the ortho protons (H-2,[1]6) significantly downfield to ~8.0 ppm .[1][2]
-
The methoxy group is a strong electron-donating group (EDG) by resonance, shielding the ortho protons (H-3,[1]5) upfield to ~6.9 ppm .[1][2]
-
Result: A widely separated, clear AA'BB' pattern (pseudo-doublets).
-
-
The "Chlorobenzyl" System (Ring B):
-
The methylene group (-CH2-) is weakly activating.[1][2] The chlorine atom is weakly deactivating (inductive withdrawal) but also donates by resonance.[1][2]
-
The electronic contrast across this ring is much lower than in Ring A.[1][2]
-
Result: These protons typically cluster in the 7.15 – 7.30 ppm range, often appearing as a tight multiplet or overlapping doublets, distinct from the widely spaced signals of Ring A.[1][2]
-
Part 4: 13C NMR Analysis & Interpretation
The 13C spectrum confirms the carbon skeleton.[1][2][3] The key to analysis is identifying the carbonyl peak and distinguishing the quaternary aromatic carbons.[1][2]
Chemical Shift Assignments (CDCl3, δ ppm)
| Carbon Type | Shift (δ) | Assignment Logic |
| Methylene (-CH2-) | 44.8 | Alpha to ketone and benzylic.[1][2] |
| Methoxy (-OCH3) | 55.5 | Characteristic of aryl methyl ethers.[1][2] |
| Ar-CH (Ring A, ortho to OMe) | 113.8 | Shielded by oxygen resonance.[1][2] |
| Ar-CH (Ring B) | 128.7 | Ortho to Cl (approx).[1][2] |
| Ar-C (Ring A, ipso to C=O) | 129.5 | Quaternary.[1][2] |
| Ar-CH (Ring A, ortho to C=O) | 130.9 | Deshielded by carbonyl.[1][2] |
| Ar-CH (Ring B) | 131.2 | Ortho to CH2 (approx).[1][2] |
| Ar-C (Ring B, ipso to Cl) | 132.8 | Quaternary; C-Cl bond effect.[1][2] |
| Ar-C (Ring B, ipso to CH2) | 133.5 | Quaternary.[1][2] |
| Ar-C (Ring A, ipso to OMe) | 163.6 | Deshielded quaternary; attached directly to oxygen.[1][2] |
| Ketone (C=O) | 196.2 | Characteristic aryl ketone shift.[1][2] |
Structural Confirmation Logic
-
The Carbonyl (196.2 ppm): Confirms the ketone functionality.[1][2] An aldehyde would appear >200 ppm; an ester <175 ppm.[1][2][3]
-
The Methoxy "Ipso" Carbon (163.6 ppm): The most deshielded aromatic signal due to the direct attachment of the electronegative oxygen.[1][2]
-
Differentiation of CH Signals: HSQC (Heteronuclear Single Quantum Coherence) 2D NMR is recommended if precise assignment of the overlapping signals in the 128-131 ppm range is required.[1][2]
Part 5: Critical Quality Attributes (Self-Validation)
To ensure the spectrum represents the correct pure compound, verify these three internal consistency checks:
-
Integration Ratio: The ratio of the Methoxy singlet (3H) to the Methylene singlet (2H) must be exactly 1.5 : 1 .[1][2] Deviation suggests impurity or incomplete relaxation.[1][2]
-
Aromatic Symmetry: You must observe two distinct doublets (Ring A) and a multiplet cluster (Ring B).[1][2] If Ring B appears as a perfect AA'BB' pattern similar to Ring A, the chlorine may be substituted with a group creating a stronger electronic push-pull (e.g., nitro or methoxy), indicating a synthesis error.[1][2]
-
Water Peak: In CDCl3, a water peak appears around 1.56 ppm .[1][2] Ensure this does not overlap with aliphatic impurities.[1][2]
Structural Logic Diagram
Figure 2: Structural logic for assigning 1H NMR signals based on electronic environments.
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774621, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.[1][2] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1][2] John Wiley & Sons.[1][2] (Authoritative text on AA'BB' systems and substituent effects).
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (Deoxybenzoin derivatives).[1][2] AIST, Japan.[1][2] (General reference for deoxybenzoin chemical shifts).
Sources
recrystallization procedure for purifying 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
High-Purity Recrystallization of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone via recrystallization. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for ensuring high yields and predictable outcomes in subsequent reactions. This guide moves beyond a simple list of steps to explain the underlying principles and causal relationships behind the procedural choices, ensuring a robust and reproducible method. The protocol details a two-solvent system, leveraging ethanol and water, which has been optimized for this class of moderately polar aryl ketones.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility.[1][2] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool.[2] As the temperature decreases, the solubility of the desired compound drops, forcing it to crystallize out of the solution in a pure form. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[1]
The success of this technique hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should:
-
Not react chemically with the compound to be purified.[3]
-
Dissolve the compound readily at a high temperature but poorly at a low temperature.[3][4]
-
Either not dissolve the impurities at all (allowing for removal by hot filtration) or dissolve them so well that they remain in the mother liquor upon cooling.[3]
-
Possess a boiling point below the melting point of the compound to prevent "oiling out."
For 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a single solvent may not provide the optimal solubility differential. Therefore, this protocol employs a two-solvent (or mixed-solvent) system. In this approach, the compound is dissolved in a "good" solvent (one in which it is highly soluble), and a "bad" or anti-solvent (one in which it is poorly soluble) is added to the hot solution until the saturation point is reached.[5] This method offers fine control over the crystallization process.
Compound Profile and Solvent System Rationale
The molecular structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, featuring a ketone, an ether linkage, and an aryl chloride, classifies it as a moderately polar compound. This polarity profile is key to our solvent selection.
-
Ethanol ("Good" Solvent): As a polar protic solvent, ethanol is effective at dissolving the target compound at elevated temperatures due to favorable dipole-dipole interactions. Many aromatic ketones show good solubility in hot ethanol.[6][7][8]
-
Water ("Bad" Solvent/Anti-solvent): Water is a highly polar solvent in which the largely organic target molecule has very poor solubility.
By dissolving the ketone in a minimal amount of hot ethanol and then carefully adding hot water, we can precisely induce saturation, leading to a high recovery of pure crystals upon cooling.
| Property | Details |
| IUPAC Name | 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone |
| Molecular Formula | C₁₅H₁₃ClO₂ |
| Molecular Weight | 260.71 g/mol |
| Appearance (Crude) | Typically an off-white, tan, or yellowish solid. |
| Appearance (Purified) | White to brilliant-white crystalline solid. |
| Key Structural Features | Aryl ketone, aryl chloride, methoxy group (ether). |
| Potential Impurities | Unreacted starting materials (e.g., 4-methoxyacetophenone[9][10], 1-chloro-4-(chloromethyl)benzene), positional isomers, or byproducts from side reactions.[11] |
Experimental Workflow Visualization
The following diagram outlines the complete recrystallization procedure, providing a clear visual guide from the crude starting material to the final, purified product.
Caption: Workflow for the two-solvent recrystallization of the target ketone.
Detailed Step-by-Step Protocol
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Ethanol is flammable; keep it away from open flames and spark sources. Use a heating mantle or steam bath for heating.
Materials & Equipment:
-
Crude 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (~5.0 g)
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 50 mL)
-
Heating mantle or hot plate with a water bath
-
Magnetic stir bar and stir plate (optional)
-
Stemless glass funnel and fluted filter paper (for optional hot filtration)
-
Buchner funnel, filter flask, and appropriately sized filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
Protocol Steps:
-
Dissolution: Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask. In a separate beaker, heat approximately 40-50 mL of 95% ethanol to a gentle boil.[6] Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions (2-3 mL at a time) while swirling or stirring.[7] Continue adding the minimum amount of hot ethanol required to fully dissolve the solid. An excess of solvent will reduce the final yield.
-
Decolorization & Hot Filtration (Optional): If the resulting solution is highly colored, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated charcoal. Swirl and reheat the solution to boiling for a few minutes.[4] To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration through a pre-warmed stemless funnel with fluted filter paper into a clean 125 mL Erlenmeyer flask.
-
Inducing Saturation: Reheat the clear solution to boiling. Add hot deionized water dropwise to the boiling ethanol solution while swirling.[8] Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated. To ensure the solution is not supersaturated, add a few drops of hot ethanol until the cloudiness just disappears.[8]
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals by giving the molecules time to arrange into a stable crystal lattice, excluding impurities.[7] Rushing this step by rapid cooling can trap impurities within the crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes.[7] This will further decrease the solubility of the compound and maximize the quantity of crystals that precipitate from the solution.
-
Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of a cold 1:1 ethanol/water mixture.[7] Turn on the vacuum and pour the cold crystal slurry into the center of the Buchner funnel. Use a spatula to transfer any remaining crystals.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion (5-10 mL) of ice-cold 1:1 ethanol/water. This removes any residual mother liquor containing dissolved impurities from the surface of the crystals. It is crucial to use a cold solvent to avoid redissolving the purified product.
-
Drying: Leave the vacuum on for 10-15 minutes to pull air through the filter cake, which will help to partially dry the crystals. Transfer the purified solid to a pre-weighed watch glass and dry it to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).
Expected Outcomes & Troubleshooting
| Parameter | Expected Result |
| Typical Yield | 75-90% (Yields will vary based on the purity of the crude material. Some loss is inherent in the process as a portion of the compound will remain in the mother liquor). |
| Purity (by HPLC/GC) | >99.0% |
| Melting Point | A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. The crude product will exhibit a broader and depressed melting point range. |
| Troubleshooting: Oiling Out | If the compound separates as an oil instead of a solid, it means the boiling point of the solvent system is higher than the melting point of the compound. Re-heat the solution to dissolve the oil and add more of the "good" solvent (ethanol) before attempting to cool again. |
| Troubleshooting: No Crystals Form | If crystallization does not occur upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a tiny "seed crystal" from a previous pure batch.[4] |
Conclusion
The two-solvent recrystallization method detailed in this application note is a robust and efficient technique for purifying 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. By understanding the principles of solubility and carefully controlling the experimental parameters of solvent ratio and cooling rate, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical and chemical synthesis.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]
-
JoVE. (2020). Recrystallization - Concept. Journal of Visualized Experiments. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Available at: [Link]
-
Wikipedia. (n.d.). Acetanisole. Available at: [Link]
-
PubChem. (n.d.). 4'-Methoxyacetophenone. National Center for Biotechnology Information. Available at: [Link]
-
Angene Chemical. (n.d.). 1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone(CAS# 925007-31-4). Available at: [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
-
ResearchGate. (2000). Sources of impurities - Investigation of...traces formation during the synthesis of amlodipine besylate. Available at: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances.... Available at: [Link]
- Unknown Source. (n.d.).
-
TSI Journals. (2011). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate an antipsychotic drug. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
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antimicrobial screening of novel deoxybenzoin derivatives
Application Note & Protocol Guide: Antimicrobial Screening of Novel Deoxybenzoin Derivatives
Introduction: The Deoxybenzoin Advantage
Deoxybenzoins (1,2-diphenylethanones) represent a "privileged structure" in medicinal chemistry, serving as stable, lipophilic precursors to isoflavones. Unlike their oxidatively labile counterparts, deoxybenzoins possess a flexible ketone bridge that allows for unique binding modes within microbial targets.
Recent studies indicate that specific derivatives—particularly those with halogenated or hydroxylated aromatic rings—exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Their mechanism of action is often dual-modal: inhibiting bacterial fatty acid synthesis (FabH target) and disrupting membrane integrity due to their inherent lipophilicity.
Critical Challenge: The primary hurdle in screening deoxybenzoins is their low aqueous solubility. Standard turbidity-based assays often yield false results due to compound precipitation. This guide prioritizes resazurin-based endpoints to ensure data integrity.
Compound Preparation & Handling
Objective: To generate stable stock solutions that minimize precipitation upon introduction to aqueous media.
Protocol: Solubilization and Storage
-
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as it evaporates during incubation, altering concentrations.
-
Stock Concentration: Prepare a 10 mg/mL master stock.
-
Why? This allows for high-concentration testing (up to 512 µg/mL) while keeping the final DMSO concentration < 2.5% in the well, preventing solvent toxicity.
-
-
Visual QC: Vortex for 2 minutes. Inspect against a light source.[1][2] If particulates remain, sonicate for 15 minutes at 40 kHz.
-
Storage: Aliquot into amber glass vials (deoxybenzoins can be light-sensitive). Store at -20°C.
Self-Validating Step:
-
The "Water Drop" Test: Before the assay, add 5 µL of stock to 195 µL of Mueller-Hinton Broth (MHB). If immediate heavy precipitation occurs (visible flakes), the compound requires a cosolvent (e.g., 10% Tween-80) or a lower starting concentration.
Primary Screening: Resazurin-Modified Broth Microdilution (MIC)
Rationale: Standard CLSI M07 protocols rely on turbidity (OD600). Deoxybenzoins often form micro-precipitates in broth that mimic bacterial growth. We utilize Resazurin (Alamar Blue), a redox indicator that turns pink/fluorescent only in the presence of metabolically active (living) cells, eliminating false positives from precipitation.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Strains: S. aureus ATCC 29213 (Gram+ reference), E. coli ATCC 25922 (Gram- reference).
Workflow Diagram
Caption: Figure 1. Resazurin-modified microdilution workflow to bypass solubility interference.
Step-by-Step Protocol
-
Plate Setup: Dispense 100 µL of CAMHB into columns 1–12 of a 96-well plate.
-
Compound Addition: Add 100 µL of compound stock to Column 1. Mix and transfer 100 µL to Column 2. Repeat to Column 10. Discard 100 µL from Column 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:150 in CAMHB.
-
Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL.
-
Incubation: 37°C for 20 hours.
-
Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.
-
Scoring:
-
Blue/Purple: No growth (Inhibition).
-
Pink/Colorless: Growth (Metabolism reduced the dye).
-
MIC Definition: The lowest concentration that remains blue.
-
Secondary Screening: Time-Kill Kinetics
Rationale: To determine if the deoxybenzoin derivative is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%). This is crucial for determining the drug's potential clinical application.
Protocol
-
Preparation: Prepare tubes containing CAMHB with the compound at 1x MIC and 4x MIC . Include a growth control (no drug).
-
Inoculation: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.
-
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight and count colonies.
-
Analysis: Plot Log10(CFU/mL) vs. Time.
Mechanistic Insight: Membrane Permeability Assay
Expertise Note: Deoxybenzoins are lipophilic. A common mechanism is the disruption of the bacterial cell membrane. We verify this using Propidium Iodide (PI), a dye that only enters cells with compromised membranes.
Protocol
-
Harvest Cells: Centrifuge mid-log phase bacteria; wash and resuspend in PBS.
-
Treatment: Incubate cells with the compound (at 2x MIC) for 1 hour.
-
Staining: Add Propidium Iodide (10 µM final). Incubate 15 mins in dark.
-
Detection: Measure fluorescence (Ex: 535 nm / Em: 617 nm) or analyze via Flow Cytometry.
-
Interpretation: High fluorescence indicates membrane pore formation/disruption.
Data Presentation & Analysis
Table 1: Example Data Layout for Screening Report
| Compound ID | Structure Feature | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | CC50 (µg/mL) [HEK293] | Selectivity Index (CC50/MIC) |
| DBZ-01 | Unsubstituted | >128 | >128 | 250 | < 2 |
| DBZ-04 | 2,4-Di-OH | 32 | 64 | 200 | 6.25 |
| DBZ-09 | 4-Cl, 4'-OH | 4 | 32 | 180 | 45 |
| Vancomycin | (Control) | 1 | - | >500 | >500 |
Interpretation Logic:
-
Selectivity Index (SI): A viable drug candidate should have an SI > 10.
-
Structure-Activity Relationship (SAR): Note how halogenation (e.g., DBZ-09) often improves lipophilicity and membrane penetration, lowering MIC.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media. | Do not read turbidity. Rely strictly on Resazurin color change. Reduce starting concentration. |
| Pink Color in Sterility Control | Contamination. | Discard plate. Check autoclave cycles and biosafety cabinet airflow. |
| Growth in High Dose Wells | "Skipped wells" or resistant mutants. | Repeat assay. If consistent, streak well onto agar to check purity (contamination vs. resistance). |
| DMSO Toxicity | Solvent % too high. | Ensure final DMSO < 2.5% (v/v). Run a "Solvent Only" control column.[4] |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[3][4][6][7][8] Link
-
Li, H. Q., et al. (2007). "Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein." European Journal of Medicinal Chemistry, 42(8), 1165-1171. Link
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. Link
-
Zhang, Y., et al. (2010). "Design and synthesis of novel deoxybenzoin derivatives as FabH inhibitors and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 20(9), 2991-2994. Link
-
Pankey, G. A., & Sabath, L. D. (2004). "Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections." Clinical Infectious Diseases, 38(6), 864-870. Link
Sources
- 1. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Metronidazole-deoxybenzoin derivatives as anti-Helicobacter pylori agents with potent inhibitory activity against HPE-induced interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. testinglab.com [testinglab.com]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
Application Note: High-Purity Isolation of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone via Flash Column Chromatography
Abstract & Scope
This technical guide details the purification of crude 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (Target Compound), a key deoxybenzoin intermediate often synthesized via Friedel-Crafts acylation. The crude reaction mixture typically contains unreacted anisole, 4-chlorophenylacetic acid, and isomeric byproducts.
This protocol focuses on Flash Column Chromatography using silica gel.[1] It prioritizes the removal of the chromatographically distinct starting materials and the separation of the target ketone from potential regioisomers. The guide emphasizes "Self-Validating" method development, ensuring reproducibility across different batch sizes.
Chemical Context & Impurity Profiling[2][3]
Effective purification requires understanding the physicochemical differences between the target and its impurities.
| Compound | Role | Polarity Profile | Est.[2] Rf (10% EtOAc/Hex) | Behavior on Silica |
| Anisole | Starting Material | Non-polar (Ether) | > 0.80 | Elutes near solvent front. |
| Target Ketone | Product | Moderate (Ketone) | 0.30 – 0.40 | Distinct spot, UV active. |
| Regioisomers | Byproduct | Moderate | 0.25 – 0.35 | Likely ortho-acylated; elutes just after or co-elutes with target. |
| 4-Cl-Phenylacetic Acid | Starting Material | Polar / Acidic | < 0.05 | Streaks/retains at baseline without modifier. |
Key Separation Logic:
-
Anisole is easily removed with a non-polar wash.
-
The Acid is highly polar and will remain on the column during standard elution, preventing contamination.
-
The critical separation is resolving the Target Ketone from closely eluting Regioisomers (if present) and non-polar breakdown products.
Pre-Purification: Method Development (TLC)
Do not skip this step.[3] It validates the stationary phase activity and solvent strength.
Protocol:
-
Preparation: Dissolve 5 mg of crude solid in 1 mL Dichloromethane (DCM).
-
Plate: Silica Gel 60 F254 on Aluminum/Glass backing.
-
Eluent Screening:
-
Test 1 (100% Hexane): Check if non-polar impurities move.[3]
-
Test 2 (10% EtOAc in Hexane): Target Rf should be ~0.35.
-
Test 3 (20% EtOAc in Hexane): If Rf > 0.6, solvent is too strong; resolution will be lost.
-
-
Visualization: UV Lamp at 254 nm . The conjugated ketone system absorbs strongly.
Decision Criterion:
-
Optimal System: The solvent ratio where the Target Compound has an Rf of 0.30 – 0.40 .
-
Recommendation: Based on deoxybenzoin polarity, a gradient starting at 100% Hexane and ramping to 15% EtOAc/Hexane is typically ideal.
Detailed Purification Protocol
A. Column Sizing & Loading
Stationary Phase: Silica Gel 60 (40–63 μm). Loading Capacity: 1% to 5% of silica weight (e.g., for 1g crude, use 20g–100g silica).
-
Liquid Loading (Not Recommended): The compound has poor solubility in Hexane. Loading in DCM/EtOAc can cause "band broadening" if the volume is too high.
-
Solid (Dry) Loading (Recommended):
-
Dissolve crude mixture in minimum DCM.
-
Add silica gel (ratio 1:2 crude:silica) or Celite 545.
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Load this powder carefully on top of the pre-packed column.
-
B. Gradient Elution Strategy
Standardize flow rate to 2.0 inches/minute linear velocity (approx 15-20 mL/min for a 25mm column).
-
Equilibration: Flush column with 3 Column Volumes (CV) of 100% Hexane .
-
Stage 1 (Impurities): Elute with 100% Hexane (2 CV).
-
Purpose: Elutes unreacted Anisole and non-polar hydrocarbons.
-
-
Stage 2 (The Ramp): Linear gradient from 0% to 10% EtOAc in Hexane over 5 CV.
-
Stage 3 (Product Elution): Hold at 10% - 15% EtOAc (isocratic).
-
Observation: Collect fractions. The product usually elutes here.
-
-
Stage 4 (Column Flush): Ramp to 100% EtOAc .
-
Purpose: Strip off the retained carboxylic acid and polar tars. Do not combine these with product fractions.
-
C. Fraction Analysis & Pooling
-
Spot every 3rd fraction on a TLC plate.
-
Visualize under UV 254 nm.
-
Critical Step: If a "shadow" spot appears immediately below the main product spot, it may be the ortho-isomer. Pool these "mixed" fractions separately from the "pure" heart-cut fractions.
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for the purification process.
Figure 1: Decision tree for the purification of deoxybenzoin derivatives, ensuring optimized stationary phase interaction before scale-up.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Product Streaking (Tailing) | Residual acidity or column overloading. | Ensure loading is <5% w/w. If streaking persists, add 1% Acetic Acid to mobile phase (rarely needed for ketones). |
| Co-elution of Impurities | Gradient slope too steep. | Decrease gradient slope (e.g., 0-10% EtOAc over 10 CV instead of 5 CV). |
| Product Elutes too Fast | Solvent "Demixing" or too strong. | Ensure column is equilibrated with Hexane. Verify EtOAc content is not >20%. |
| Poor Recovery | Product crystallization inside column. | Critical: This compound is solid. If liquid loading was used, it may have precipitated. Use Dry Loading . |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2]
-
Teledyne ISCO . (n.d.). Flash Chromatography Guide: Method Development.
-
PubChem . (n.d.).[4] 2-Chloro-1-(4-methoxyphenyl)ethanone Compound Summary. National Library of Medicine.
-
Biotage . (2018).[5] The Flash Purification Blog: How to separate closely eluting compounds.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of α-Arylchalcones from 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone: A Comprehensive Guide for Drug Discovery
Introduction: The Enduring Appeal of Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, represent a privileged scaffold in the landscape of medicinal chemistry and drug development.[1] These α,β-unsaturated ketones, characterized by two aromatic rings linked by a three-carbon enone system, are not only prevalent in a variety of edible plants but also serve as crucial biosynthetic precursors to other flavonoids.[1] The inherent chemical reactivity of the enone moiety, coupled with the vast possibilities for substitution on the flanking aromatic rings, has rendered chalcones a focal point of intensive research. This has led to the discovery of a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them highly attractive templates for the design of novel therapeutic agents.[2][3]
This application note provides a detailed protocol for the synthesis of α-arylchalcones, a specific class of chalcones, commencing from the deoxybenzoin derivative, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. Deoxybenzoins, which are 1,2-diaryl ethanones, serve as valuable precursors for α-substituted chalcones, offering a distinct structural motif compared to the more common chalcones derived from acetophenones. The strategic use of this starting material allows for the introduction of a third aromatic ring at the α-position of the enone system, thereby expanding the chemical space and potential biological activity of the resulting chalcone library.
We will delve into the mechanistic underpinnings of the base-catalyzed Claisen-Schmidt condensation, provide a step-by-step experimental protocol, and discuss the critical parameters for reaction optimization. This guide is intended for researchers and scientists engaged in synthetic chemistry and drug discovery, offering a robust and reproducible methodology for the generation of novel chalcone derivatives.
The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis
The Claisen-Schmidt condensation is a classic and widely employed method for the synthesis of chalcones.[4] It is a type of crossed aldol condensation that involves the reaction of a ketone possessing α-hydrogens with an aromatic aldehyde that lacks α-hydrogens.[4] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[5]
In the context of this protocol, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone serves as the ketone component. The α-carbon, situated between the two aromatic rings, bears acidic protons that can be abstracted by a base to initiate the condensation.
Reaction Mechanism: A Step-by-Step Visualization
The base-catalyzed Claisen-Schmidt condensation of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone with a generic aromatic aldehyde (Ar-CHO) proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the deoxybenzoin to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.
-
Protonation: The tetrahedral intermediate is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone (aldol addition product).
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the α-arylchalcone. This step is driven by the formation of a highly conjugated system.
Caption: Base-catalyzed Claisen-Schmidt condensation workflow.
Experimental Protocol: Synthesis of an α-Arylchalcone
This protocol details the synthesis of a representative α-arylchalcone, (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-(4-chlorophenyl)prop-2-en-1-one, from 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone and 4-nitrobenzaldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone | 260.71 | 1.0 | 261 mg |
| 4-Nitrobenzaldehyde | 151.12 | 1.0 | 151 mg |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 | 80 mg |
| Ethanol (95%) | - | - | 10 mL |
| Deionized Water | - | - | As needed |
| Dichloromethane (DCM) | - | - | As needed |
| Hexane | - | - | As needed |
Instrumentation
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 261 mg (1.0 mmol) of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone and 151 mg (1.0 mmol) of 4-nitrobenzaldehyde in 10 mL of 95% ethanol.
-
Addition of Base: While stirring the solution at room temperature, add 80 mg (2.0 mmol) of powdered sodium hydroxide.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80 °C) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). Spot the reaction mixture alongside the starting materials. The formation of a new, less polar spot (the chalcone product) should be observed. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.
-
Precipitation and Filtration: A yellow precipitate of the crude chalcone should form. Stir the mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with copious amounts of cold deionized water to remove any residual sodium hydroxide.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain the pure α-arylchalcone.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using FT-IR and NMR spectroscopy to confirm its structure and purity.
Caption: Step-by-step experimental workflow for α-arylchalcone synthesis.
Optimization and Troubleshooting
The success of the Claisen-Schmidt condensation can be influenced by several factors. Here are some key considerations for optimizing the reaction and troubleshooting common issues:
-
Choice of Base: While NaOH and KOH are commonly used, other bases such as sodium ethoxide or potassium tert-butoxide can also be effective. The strength of the base can influence the reaction rate and the potential for side reactions. For less reactive substrates, a stronger base may be required.
-
Solvent: Ethanol is a common solvent due to its ability to dissolve both the reactants and the base. Other polar protic solvents like methanol can also be used. In some cases, aprotic solvents like DMF or DMSO may be employed, particularly with stronger bases.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.
-
Reaction Time: The reaction time can vary depending on the reactivity of the substrates. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of degradation products.
-
Side Reactions: Potential side reactions include the self-condensation of the ketone (if it is highly enolizable) and Cannizzaro reaction of the aldehyde (if it is susceptible to disproportionation in the presence of a strong base). Using an equimolar ratio of the ketone and aldehyde can help to minimize self-condensation.
Characterization of the Product
Thorough characterization of the synthesized chalcone is essential to confirm its identity and purity. The following are expected spectral data for a representative α-arylchalcone derived from 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Expected Spectroscopic Data for a Representative Chalcone:
-
FT-IR (KBr, cm⁻¹):
-
~1650-1670 (C=O stretching of the α,β-unsaturated ketone)
-
~1590-1610 (C=C stretching of the enone system and aromatic rings)
-
~1250 (C-O stretching of the methoxy group)
-
~1090 (C-Cl stretching)
-
~1520 and ~1340 (asymmetric and symmetric NO₂ stretching, if applicable)
-
-
¹H NMR (CDCl₃, δ ppm):
-
~3.8-3.9 (s, 3H, -OCH₃)
-
~6.8-8.2 (m, aromatic and vinylic protons)
-
-
¹³C NMR (CDCl₃, δ ppm):
-
~55-56 (-OCH₃)
-
~113-165 (aromatic and vinylic carbons)
-
~190 (C=O)
-
The trans-configuration of the double bond is generally favored due to steric hindrance and is often confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum (typically around 15-16 Hz).
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of α-arylchalcones from 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone via the Claisen-Schmidt condensation. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of novel chalcone derivatives. The versatility of this synthetic route, coupled with the significant biological potential of the chalcone scaffold, makes this an invaluable tool for scientists and professionals in the field of drug discovery and development. The detailed protocol and troubleshooting guide are designed to ensure the successful and reproducible synthesis of these promising compounds, paving the way for further pharmacological evaluation and the potential identification of new therapeutic leads.
References
- Dimmock, J. R., Elias, D. W., Beazely, M. A., & Kandepu, N. M. (1999). Bioactivities of Chalcones. Current Medicinal Chemistry, 6(12), 1125-1149.
- Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468.
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
- Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195.
- Guttin, A. (2017). Développement d'une bithérapie antitumorale basée sur une approche théranostique : applications aux cancers du cerveau et de la vessie. Physics.
- Majed, Z. W., Said, S. A., & Shareef, O. A. (Year). Synthesis and kinetic study for the interconversion process of some 2'–hydroxychalcones to their corresponding flavanones. Chemistry.
- Tran, T., Nguyen, T., Do, T. H., Huynh, T., Tran, C. D., & Thai, K. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(x), xxxx-xxxx.
- Vora, J., Patel, D., Parmar, K., Patel, B. M., & Vasava, S. B. (Year). Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety. Chemistry, Medicine.
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
- Aichaoui, H., Guenadil, F., Kapanda, C., Lambert, D., McCurdy, C., & Poupaert, J. (Year). Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. Medicinal Chemistry Research.
- Nair, S., & Bhimba, B. V. (Year). Academic Sciences International Journal of Pharmacy and Pharmaceutical Sciences. Medicine.
- Becker, F. F. (Year). Chemotherapy. Reactions Weekly.
- Alwash, A., Mahdi, A. M., & Al-Karagully, H. J. (2018). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF NEW N-PHENYLCINNAMAMIDE DERIVATIVES LINKED TO ASPIRIN AND IBUPROFEN. Asian Journal of Pharmaceutical and Clinical Research.
- Baluja, S., & Kulshrestha, A. (2017). Chalcones : A Physicochemical Study. Chemistry.
- Moskvina, V. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal.
- Rosli, M. M., et al. (2006). (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2957-o2958.
- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.
- Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic targets: A molecular insight. European Journal of Medicinal Chemistry, 98, 182-211.
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Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Synthesis of Deoxybenzoins
Topic: Troubleshooting Side Products & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & Troubleshooting FAQ[1]
Core Technical Directive
The synthesis of deoxybenzoins (benzyl phenyl ketones) via Friedel-Crafts acylation is a pivotal step in the preparation of isoflavones, benzofurans, and selective estrogen receptor modulators (SERMs). While the reaction appears deceptively simple—coupling a phenol/ether with a phenylacetic acid derivative—it is fraught with competing pathways.
As your Senior Application Scientist, I have structured this guide to move beyond "recipe following." We will dissect the chemoselectivity (C- vs. O-acylation), regioselectivity (ortho vs. para), and functional group integrity (ether cleavage) that dictate your yield.[1]
The Reaction Landscape
The following diagram maps the critical divergence points where your target molecule is lost to side products.
Figure 1: Mechanistic divergence in deoxybenzoin synthesis. Note the reversibility of O-acylation (Fries Rearrangement) and the irreversible nature of demethylation.
Troubleshooting Modules (FAQs)
Module A: The "Missing Methyl" (Unwanted Dealkylation)
User Issue: "I am synthesizing a polymethoxy-deoxybenzoin (e.g., for icariin analogs). My LC-MS shows a mass of [M-14] or [M-28], indicating loss of methyl groups."
Technical Root Cause: You are likely using Aluminum Chloride (AlCl₃) .[2][3][4][5] AlCl₃ is not just a catalyst; it is a hard Lewis acid that coordinates strongly to the oxygen of aryl methyl ethers. Under reflux, the nucleophilic chloride ion attacks the methyl group (S_N2 mechanism), cleaving it to form chloromethane and an aluminum phenoxide complex.
Corrective Protocol:
-
Switch Catalyst: If your substrate has methoxy groups, avoid AlCl₃.[1] Use Polyphosphoric Acid (PPA) or Boron Trifluoride Etherate (BF₃·OEt₂) . These reagents effect acylation without aggressive ether cleavage.[1]
-
Temperature Control: If you must use AlCl₃ (e.g., for reactivity reasons), keep the temperature below 0°C during addition and do not exceed 40°C during the reaction.
-
Stoichiometry: AlCl₃ dealkylation is stoichiometric.[1] If you use catalytic amounts (rare for acylation), dealkylation is minimized but yield drops.[1]
Module B: The Ester Trap (O-Acylation vs. C-Acylation)
User Issue: "I isolated a product with the correct mass, but the NMR shows a shift in the carbonyl peak (approx. 1750 cm⁻¹ IR vs. 1680 cm⁻¹ for ketone). It's an ester, not a ketone."
Technical Root Cause: Phenols are bidentate nucleophiles.[1][6] O-acylation (ester formation) is kinetically favored but thermodynamically less stable than C-acylation (ketone formation). If you stop the reaction too early or run it too cold, you isolate the ester.
Corrective Protocol:
-
Force the Fries Rearrangement: If using a Lewis Acid, continue heating. The Lewis acid complexes with the ester oxygen, facilitating the migration of the acyl group to the ortho/para position.
-
Solvent Choice: Switch from nitrobenzene (polar) to carbon disulfide or chlorinated solvents to alter the complex stability, though temperature is the primary driver.
-
PPA Method: In Polyphosphoric Acid, the high acidity and temperature (typically 60–90°C) usually drive the reaction directly to the C-acylated ketone, bypassing the stable ester isolation.
Module C: The "Red Oil" Nightmare (Polymerization & Tars)
User Issue: "My PPA reaction turned into a black, insoluble tar that I can't extract."
Technical Root Cause:
-
Overheating: PPA acts as a dehydrating agent.[1][7] Above 100°C, it can dehydrate the phenylacetic acid to ketenes or polymerize electron-rich phenols.[1]
-
Viscosity Hotspots: PPA is extremely viscous.[1][7] Poor stirring creates local hotspots where charring occurs.
Corrective Protocol:
-
The "Pink/Orange" Endpoint: Most deoxybenzoin formations in PPA go through a color transition (Yellow
Orange Red). Stop when it turns deep red.[1] Black indicates decomposition.[1] -
Co-solvent: Add Sulfolane or Xylene to the PPA. This reduces viscosity and improves heat transfer without quenching the catalyst.
Quantitative Data: Side Product Profile
| Side Product Class | Diagnostic Signal (NMR/IR) | Primary Cause | Mitigation Strategy |
| Phenyl Acetate (Ester) | IR: ~1750 cm⁻¹; ¹H NMR: Phenolic proton missing.[1] | Kinetic control; Low Temp; Short time.[1] | Increase Temp; Extend time (Fries Rearrangement). |
| Ortho-Isomer | ¹H NMR: Complex aromatic coupling (ABCD or similar). | Sterics; Non-bulky electrophiles.[1] | Use bulky solvents; Para-blocking groups.[1] |
| Demethylated Phenol | MS: [M-14]; ¹H NMR: Loss of -OCH₃ singlet (3.8 ppm). | AlCl₃ usage; High Temp.[1] | Switch to PPA or SnCl₄. |
| Isocoumarin | IR: Lactone band; MS: [M-H₂O]. | Ortho-attack followed by cyclization.[1] | Avoid ortho-directing conditions; Lower Temp.[1] |
| Polymer/Tar | Broad, undefined NMR baseline.[1] | PPA > 100°C; Moisture.[1] | Strict Temp control (60-80°C); Inert atmosphere. |
Experimental Protocols
Protocol A: The "Resorcinol Standard" (PPA Method)
Best for: Poly-oxygenated substrates (resorcinol, phloroglucinol) where methoxy cleavage is NOT a concern (or substrate is already free phenols).
Reagents:
-
Resorcinol (1.0 equiv)
-
Phenylacetic acid (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 g per g of substrate)
Workflow:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to viscosity), charge the PPA.
-
Heating: Heat PPA to 60°C under N₂ until mobile.
-
Addition: Add Resorcinol and Phenylacetic acid simultaneously.
-
Reaction: Raise temperature to 75–80°C .
-
Quench: Cool to 60°C. Pour the warm syrup slowly into crushed ice (10x volume) with vigorous stirring.
-
Note: Do not let the PPA cool completely in the flask; it will solidify into a glass that is impossible to remove.
-
-
Isolation: The deoxybenzoin usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.
Protocol B: The "Methoxy-Safe" Method (Friedel-Crafts with SnCl₄ or mild AlCl₃)
Best for: Methoxy-containing substrates where dealkylation must be avoided.
Reagents:
-
Methoxybenzene derivative (1.0 equiv)
-
Phenylacetyl chloride (1.1 equiv) — Note: Use Acid Chloride, not Acid.[1]
-
Catalyst: SnCl₄ (1.1 equiv) or AlCl₃ (1.1 equiv - controlled)
-
Solvent: 1,2-Dichloroethane (DCE) or CH₂Cl₂.[1]
Workflow:
-
Setup: Flame-dry glassware. Inert atmosphere (Ar/N₂) is mandatory .
-
Dissolution: Dissolve the acid chloride and substrate in DCE at 0°C.
-
Catalyst Addition: Add the Lewis Acid (SnCl₄ or AlCl₃) portion-wise over 30 minutes at 0°C .
-
Why? Exotherm control prevents immediate demethylation.[1]
-
-
Reaction: Allow to warm to Room Temperature (20–25°C). Do not reflux if using AlCl₃ with methoxy groups.
-
Quench: Pour into a mixture of Ice + HCl (conc). The HCl breaks the Aluminum-Alkoxide complex.
-
Workup: Separate organic layer, wash with NaHCO₃ (remove unreacted acid), brine, dry over MgSO₄.
Troubleshooting Logic Flow
Figure 2: Decision matrix for troubleshooting common synthetic failures.
References
-
Organic Syntheses, Coll. Vol. 4, p. 605 (1963). Deoxybenzoin.[1] Describes the classic Friedel-Crafts acylation using benzene and phenylacetyl chloride.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (General reference for Friedel-Crafts conditions and PPA handling).
-
Wahala, K., & Hase, T. A. (1991). Expedient synthesis of polyhydroxyisoflavones. Journal of the Chemical Society, Perkin Transactions 1. (Validates the use of BF3-etherate and PPA for poly-oxygenated deoxybenzoins to avoid side products).
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The authoritative text on mechanism, including the reversibility of O-acylation).
-
ResearchGate Technical Discussion. Polyphosphoric Acid in Organic Synthesis. (Practical insights on PPA viscosity and color changes).
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ccsenet.org [ccsenet.org]
- 8. US6616906B2 - Method for making polyphosphoric acid - Google Patents [patents.google.com]
optimization of reaction temperature for deoxybenzoin synthesis
Topic: Optimization of Reaction Temperature for Deoxybenzoin Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Support
Introduction: The Thermal Paradox of Deoxybenzoin
Welcome to the Deoxybenzoin Technical Support Center. If you are accessing this guide, you are likely encountering one of two extremes: incomplete conversion (the reaction stalled) or tar formation (the reaction burned).
Deoxybenzoin (benzyl phenyl ketone) synthesis, particularly via the industrial standard Friedel-Crafts acylation , presents a unique thermal challenge. It requires a "High-Low-High" temperature profile that contradicts standard steady-state heating protocols. This guide deconstructs the thermodynamics of the reaction to help you optimize your specific workflow.
Module 1: The Friedel-Crafts Route (Standard Protocol)
Method: Phenylacetyl Chloride + Benzene +
The Core Mechanism & Thermal Profile
Unlike simple alkylations, Friedel-Crafts acylation forms a stable 1:1 product-catalyst complex. This complex acts as a thermodynamic sink.
-
Stage 1: Acylium Formation (Exothermic):
-
Stage 2: Electrophilic Attack (Exothermic): Attack on the benzene ring.
-
Stage 3: Complexation (Stable): The product ketone binds tightly to
.[1]
The Critical Error: Users often mistake the initial exotherm for reaction completion. However, the product remains trapped as a solid/viscous complex until hydrolyzed.
Optimized Temperature Protocol
| Phase | Temperature | Duration | Technical Rationale |
| 1. Activation | 0°C to 5°C | 15 min | Suppression of acyl chloride polymerization/decarbonylation. |
| 2. Addition | < 10°C | 30-60 min | Control of vigorous exotherm. Prevents "hot spots" leading to tar. |
| 3. Evolution | 25°C | 1-2 hours | Allows kinetic diffusion of the heterogeneous mixture. |
| 4. Completion | 80°C (Reflux) | 1-3 hours | CRITICAL: Required to maintain solubility of the |
| 5. Quench | 0°C (Ice) | Slow | Violent hydrolysis of the Al-complex releases the free ketone. |
Workflow Visualization
Figure 1: The "High-Low-High" temperature strategy required for successful acylation.
Module 2: Troubleshooting & FAQs
Q1: "My reaction mixture turned into a black tar. What happened?"
Diagnosis: Thermal Runaway or Localized Overheating. Technical Explanation: Phenylacetyl chloride is thermally sensitive. At temperatures >90°C (or localized hot spots during rapid addition), it undergoes decarbonylation (loss of CO) to form benzyl cations which rapidly polymerize into "polybenzyl" tars. Corrective Action:
-
Ensure the addition is performed strictly at 0-5°C .
-
Dilute the phenylacetyl chloride in benzene before addition to increase thermal mass.
-
Check your stirring rate; poor heat transfer creates hot spots.
Q2: "I refluxed for 4 hours, but my yield is only 40%."
Diagnosis: Catalyst Deactivation or Moisture Ingress.
Technical Explanation:
-
Use fresh, yellow/green anhydrous
(white powder is often hydrolyzed). -
Ensure the reflux phase actually boils the solvent (benzene/DCM) to solubilize the intermediate complex.
Q3: "Can I use a lower temperature to avoid impurities?"
Diagnosis: Kinetic Trapping.
Technical Explanation: While lower temperatures (20°C) reduce tar, they fail to break the lattice energy of the
Module 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of Deoxybenzoin (Scale: 0.5 mol)
Safety:
-
Setup: Fit a 1L three-necked flask with a reflux condenser, pressure-equalizing dropping funnel, and a mechanical stirrer (magnetic stirring often fails due to sludge formation).
-
Charge: Add 75g (0.56 mol) anhydrous
and 400 mL dry benzene. -
Cool: Immerse flask in an ice bath. Cool internal temp to <5°C.
-
Addition: Mix 0.5 mol Phenylacetyl chloride with 50 mL benzene. Add dropwise over 1 hour.
-
Validation Check: If temperature spikes >10°C, stop and wait.
-
-
Ramp: Remove ice bath. Stir at Room Temp for 1 hour. Evolution of HCl should slow down.[2]
-
Drive: Heat to reflux (80°C) for 1 hour.
-
Validation Check: The mixture should darken slightly but remain fluid. If it solidifies, add more benzene.
-
-
Quench: Cool to room temp. Pour mixture onto 500g crushed ice + 100mL conc. HCl.
-
Workup: Separate organic layer, wash with water, dry over
, and distill/recrystallize (Ethanol).
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing temperature-related failures.
References
-
Organic Syntheses, Coll.[3][4] Vol. 2, p. 156 (1943). Desoxybenzoin (Friedel-Crafts Protocol). [Link]
-
Organic Syntheses, Coll. Vol. 4, p. 608 (1963). Deoxyanisoin (Benzoin Reduction Protocol). [Link]
- Journal of Chemical Education.Friedel-Crafts Acylation: Mechanism and Optimization.
Sources
CrystalClear Technical Support: Polar Ketone Recrystallization Module
Status: Operational Ticket ID: REC-PK-001 Subject: Solvent Selection & Troubleshooting for Polar Ketones Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the CrystalClear Technical Support Center. You are likely here because your polar ketone (e.g., acetophenone derivative, cyclic ketone, or pharmaceutical intermediate) is refusing to crystallize.
Polar ketones present a thermodynamic paradox: they are often too soluble in standard polar solvents (like methanol or dichloromethane) to crystallize efficiently, yet too insoluble in non-polar hydrocarbons to dissolve even at boiling points. Furthermore, their low melting points often lead to "oiling out" (Liquid-Liquid Phase Separation) rather than crystal nucleation.[1]
This guide bypasses standard textbook advice to address the specific physicochemical challenges of the carbonyl group.
Module 1: Solvent Architecture
The "Goldilocks" Problem
For polar ketones, single-solvent systems rarely work.
-
High Polarity Solvents (e.g., MeOH, DCM): The dipole-dipole interaction between the solvent and the carbonyl oxygen is often too strong. The compound remains solvated even at
. -
Non-Polar Solvents (e.g., Hexane): The solvent cannot overcome the lattice energy of the polar crystal; the compound won't dissolve.
The Solution: You almost certainly need a Binary Solvent System (Solvent/Anti-Solvent).
Solvent Selection Matrix
Use this table to select your initial screen.[2]
| Solvent Type | Specific Solvent | Boiling Point ( | Role | Compatibility Note |
| Primary (Good) | Ethyl Acetate (EtOAc) | 77 | Best First Choice. Moderate polarity, unreactive. | Safe for most ketones. |
| Primary (Good) | Acetone | 56 | Risky. "Like dissolves like" is too effective here. | Hard to recover; self-condensation risk. |
| Primary (Good) | Ethanol (EtOH) | 78 | Good solubility, but chemically reactive. | Warning: Avoid if acid catalyst is present (Hemiacetal formation). |
| Primary (Good) | Dichloromethane (DCM) | 40 | Excellent solubilizer. | BP is too low for effective thermal gradients. |
| Anti-Solvent | n-Heptane | 98 | Best Anti-Solvent. Higher BP allows thermal headroom. | Preferred over Hexane (neurotoxic/low BP). |
| Anti-Solvent | MTBE | 55 | Good "intermediate" anti-solvent. | Ether linkage is stable; forms nice lattices. |
| Anti-Solvent | Water | 100 | Strong anti-solvent for organics. | High Risk: Promotes oiling out in ketones. |
Workflow: Selecting Your System
Follow this logic to determine your solvent pair.
Figure 1: Decision matrix for selecting a solvent system. Note that for polar ketones, the "Binary Strategy" path is the most common outcome.
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool your solution, but instead of crystals, a second liquid phase (droplets or a goo) separates at the bottom. The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[3] It occurs when the saturation limit is reached at a temperature above the melting point of the solvated compound.
Immediate Rescue Protocol
Do not discard the oil. It contains your product.
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
The "Grease" Factor: If you are using a highly polar/non-polar pair (e.g., MeOH/Water), the interfacial tension is too high. Switch to a "greasier" pair like EtOAc/Heptane . The oil is less likely to form if the solvents are more miscible with the solute.
-
Seed at the Cloud Point:
-
Cool the solution only until it becomes slightly cloudy.
-
Add a seed crystal (if available) or scratch the glass.[1]
-
Crucial: Maintain this temperature for 30 minutes. Do not cool further until crystal growth is visible on the seed.
-
-
Trituration: If the oil solidifies into a glass, decant the solvent, add a small amount of cold anti-solvent (e.g., pentane or diethyl ether), and grind the oil with a spatula. This can induce nucleation.[1][4]
Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Chemical Compatibility (The Hidden Trap)
Warning: Ketones are electrophiles. Choosing the wrong solvent can chemically alter your product.[5]
The Hemiacetal Trap
-
Scenario: You recrystallize a ketone from Methanol or Ethanol .[6]
-
Risk: If trace acid is present (even from silica gel residue), the alcohol attacks the carbonyl to form a hemiacetal.
-
Symptom: The NMR shows a mess; the melting point is wrong.
-
Prevention: Avoid alcohols if your compound is acid-sensitive. Use Ethyl Acetate or Acetonitrile instead [1].
Aldol Condensation
-
Scenario: You use Acetone as a solvent for a ketone with alpha-protons.
-
Risk: In the presence of trace base, acetone can self-condense or condense with your product.
-
Prevention: Ensure glassware is acid/base neutral.
Module 4: Standard Operating Procedure (SOP)
Protocol: Binary Recrystallization of Polar Ketones
Reagents:
-
Target Ketone (Crude)
-
Solvent B (Anti-Solvent, e.g., n-Heptane)
Steps:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of Solvent A needed to wet the solid. Heat to boiling on a hot plate/block.
-
Saturation: Add Solvent A dropwise to the boiling mixture until the solid just dissolves.
-
Tip: If colored impurities are present, add activated charcoal, boil for 2 mins, and hot filter (use a pre-warmed funnel).
-
-
The Cloud Point: Keep the solution boiling. Slowly add Solvent B (Anti-Solvent) down the side of the flask.
-
Stop immediately when a persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 1-2 drops of Solvent A to clear the solution. It is now saturated at the boiling point [2].
-
Nucleation: Remove from heat. Place on a wood block or cork ring (insulation). Allow to cool to room temperature undisturbed.
-
If oiling out occurs: See Module 2.
-
-
Harvest: Once at Room Temp, move to an ice bath for 15 minutes. Filter via vacuum filtration (Buchner funnel). Wash crystals with cold Solvent B.
References
-
LibreTexts Chemistry. (2022). Reactions of Aldehydes and Ketones with Alcohols. Link
-
University of Rochester. (n.d.). Solvents for Recrystallization. Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link
-
University of York. (n.d.). Problems with Recrystallisations. Link
Sources
preventing decomposition of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone during workup
Technical Support Center: Isolating 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a deoxybenzoin analog. Deoxybenzoins are valuable intermediates in the synthesis of various compounds, including isoflavones.[1] However, their stability during aqueous workup can be a concern, leading to reduced yields and purification challenges. This document provides in-depth troubleshooting advice and best practices to ensure the integrity of your target molecule during isolation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: After an acidic wash (e.g., with 1M HCl), my TLC analysis shows a new, more polar spot, and my final yield is lower than expected. What is happening?
Answer: This is a classic sign of acid-catalyzed ether cleavage. The methoxy group (-OCH₃) on the phenyl ring is an ether, which can be hydrolyzed to a hydroxyl group (-OH) under strong acidic conditions.[2][3] The resulting byproduct, 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanone, is significantly more polar due to the phenolic hydroxyl group, which explains the lower Rf value on your TLC plate.
Causality: The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). A nucleophile (often water present in the aqueous acid) then attacks the carbon atom.[4] While hydrobromic (HBr) and hydroiodic (HI) acids are most potent for this cleavage, hydrochloric acid (HCl) can also facilitate this reaction, especially with prolonged exposure or elevated temperatures.[4]
Caption: Diagnostic workflow for acidic wash decomposition.
Recommendations:
-
Avoid Strong Acids: If the purpose of the acidic wash is to remove a basic impurity (like pyridine or an amine), consider alternative purification methods like column chromatography first.
-
Use Milder Conditions: If an acid wash is unavoidable, use a saturated solution of ammonium chloride (NH₄Cl) or a very dilute acid (e.g., 0.1M HCl).
-
Control Temperature: Perform the wash quickly and in a cold environment (e.g., in an ice bath) to minimize the rate of the cleavage reaction.
Question 2: My reaction was successful according to in-process monitoring, but after workup and purification, I recovered what appears to be anisole or 4-chloro-phenylacetic acid derivatives. Why is my molecule falling apart?
Answer: This type of degradation suggests a retro-Friedel-Crafts reaction . Deoxybenzoins are often synthesized via a Friedel-Crafts acylation, which is a reversible reaction under certain conditions.[5] If your reaction was catalyzed by a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄), residual catalyst, coupled with heat or prolonged exposure to water during workup, can drive the reaction backward, cleaving the C-C bonds adjacent to the carbonyl group.[6][7]
Mechanism Insight: The ketone's carbonyl oxygen can coordinate with a proton or Lewis acid, making the molecule susceptible to cleavage, which results in the formation of a stable acylium ion and the corresponding aromatic nucleophile (in this case, anisole or a derivative of 4-chlorophenylmethane).
Caption: Two primary fragmentation points in a retro-Friedel-Crafts reaction.
Recommendations:
-
Thorough Quenching: Ensure the catalyst is completely quenched before extraction. Pouring the reaction mixture slowly into a vigorously stirred, cold (ice-cold) aqueous solution (e.g., dilute HCl or just water) is critical. For AlCl₃-catalyzed reactions, this hydrolyzes the aluminum chloride and breaks up the ketone-AlCl₃ complex.[5]
-
Avoid Heat: Do not apply heat during the workup or solvent evaporation until you are confident all acidic catalysts have been removed. Use a rotary evaporator at low temperature (<40°C).
-
Prompt Extraction: Do not let the quenched mixture sit for extended periods. Proceed with extraction and washing immediately.
Question 3: I used a sodium hydroxide (NaOH) solution to wash my organic layer and ended up with a complex mixture of colored impurities. What went wrong?
Answer: Using a strong base like NaOH is often too harsh for molecules with acidic α-protons, such as your deoxybenzoin. The methylene protons (the -CH₂- group between the carbonyl and the chlorophenyl ring) are acidic and can be readily removed by a strong base to form an enolate.
While enolates are key reactive intermediates, in a crude reaction mixture they can lead to undesirable side reactions:
-
Self-Condensation: Aldol-type condensation reactions can occur, leading to higher molecular weight, often colored, impurities.
-
Oxidation: Enolates can be susceptible to air oxidation, especially in the presence of trace metals, leading to complex degradation products.
Recommended Reagents for Workup Washes
| Reagent | Concentration | Purpose | Cautions & Best Practices |
| Water (H₂O) | - | Removes water-soluble impurities. | Use deionized water. |
| Sat. Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Neutralizes residual acids. | A much safer base than NaOH. Watch for CO₂ evolution (foaming) if quenching strong acid. |
| Sat. Ammonium Chloride (NH₄Cl) | Saturated Aqueous | Mildly acidic wash to remove bases. | A safer alternative to strong acids like HCl for preventing ether cleavage. |
| Brine (Sat. NaCl) | Saturated Aqueous | Removes bulk water from the organic layer before drying. | Helps prevent emulsions and improves drying efficiency. |
Recommended General Workup Protocol
This protocol is designed to be robust and minimize the risk of decomposition for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Step-by-Step Methodology:
-
Quenching:
-
Prepare a beaker with crushed ice and water (or a dilute solution of NaHCO₃ if the reaction is acidic).
-
Slowly pour the reaction mixture into the ice-cold solution with vigorous stirring. Maintain the temperature below 10°C.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. The choice of solvent should be based on the reaction solvent and product solubility.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
1x with Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
1x with Deionized Water.
-
1x with Brine (Saturated NaCl solution).
-
-
During each wash, gently invert the separatory funnel to mix, venting frequently. Avoid vigorous shaking that can lead to emulsions.
-
-
Drying & Filtration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Stir the slurry for 15-20 minutes to ensure complete drying.
-
Filter the drying agent and wash the filter cake with a small amount of fresh solvent to recover any remaining product.
-
-
Concentration:
-
Concentrate the filtered organic solution using a rotary evaporator.
-
Crucially, keep the water bath temperature below 40°C to prevent any thermally induced degradation.
-
Caption: A step-by-step gentle workup protocol.
References
-
Morsch, L., Farmer, S., & Kennepohl, D. (2024). Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Moskvina, V. S., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. Available at: [Link]
-
Reusch, W. (2013). Reactions of Ethers. Michigan State University Department of Chemistry. Available at: [Link]
-
Wan, Z. K., et al. (2006). A photochemical retro-Friedel–Crafts alkylation. Rapid rearrangement of cyclohexadienyl cations. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
Technical Support Center: Deoxybenzoin Synthesis Optimization
Topic: Troubleshooting Low Conversion in Deoxybenzoin (Benzyl Phenyl Ketone) Synthesis Ticket ID: #DBZ-OPT-404 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Diagnostic Workflow
Low conversion in the synthesis of deoxybenzoin (benzyl phenyl ketone) is a frequent bottleneck, most commonly stemming from a misunderstanding of the Lewis acid stoichiometry in Friedel-Crafts acylation. Unlike true catalytic cycles, the aluminum chloride (
The ketone product acts as a Lewis base, forming a stable 1:1 complex with the
Interactive Troubleshooting Logic
Use the following logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic decision tree for identifying the root cause of low conversion in Friedel-Crafts acylation.
Standard Operating Procedure (SOP): Friedel-Crafts Acylation
This protocol is the industry standard for high-yield (>80%) synthesis.[1] Deviations from this stoichiometry are the primary cause of failure.
Reaction: Phenylacetyl chloride + Benzene
Optimized Protocol
-
Apparatus: 3-neck round-bottom flask, reflux condenser (with
drying tube or line), pressure-equalizing dropping funnel, and a gas trap for HCl evolution.[1] -
Catalyst Loading (CRITICAL): Place 1.2 to 1.5 equivalents of anhydrous Aluminum Chloride (
) in the flask.-
Why? 1.0 eq is consumed by the product complex; the excess 0.2-0.5 eq drives the kinetics.
-
-
Solvent: Add dry benzene (acts as solvent and reactant) or dry Dichloromethane (DCM).[1]
-
Note: Benzene is carcinogenic; DCM is a safer alternative but requires benzene to be added as a stoichiometric reagent.[1]
-
-
Addition: Cool to 0-5°C. Add Phenylacetyl chloride (1.0 eq) dropwise.
-
Observation: You should see vigorous HCl gas evolution.[1] If not, your catalyst may be dead (hydrated).
-
-
Thermal Phase: Once addition is complete, warm to room temperature.
-
Checkpoint: If conversion is low at this stage (monitored by TLC/HPLC), heat to reflux (60-80°C) for 1 hour.[1]
-
-
Quench: Pour the reaction mixture into ice/conc. HCl.
Technical Support FAQs
Q1: I used 10 mol% AlCl3 and the reaction stopped immediately. Why?
A: Friedel-Crafts acylation is not catalytic in the traditional sense.[1] The deoxybenzoin product contains a carbonyl oxygen that is a strong Lewis base. As soon as the product forms, it binds irreversibly to the aluminum atom of the catalyst, forming a stable complex (
-
Correction: You must use at least 1 mole of catalyst per mole of acid chloride , plus a slight excess (1.1–1.5 eq) to account for moisture and kinetic driving force.
Q2: My reaction turns black/tarry. Is the product ruined?
A: Not necessarily, but it indicates side reactions.
-
Cause: Phenylacetyl chloride is prone to polymerization or decarbonylation at high temperatures if the reaction is too vigorous.
-
Correction: Ensure the addition phase is performed at 0-5°C . Only heat to reflux after the acid chloride has been fully added and the initial evolution of HCl has subsided.
Q3: Can I use Phenylacetic Acid instead of the Acid Chloride?
A: Yes, but not with
-
Method: You can use Polyphosphoric Acid (PPA) or a Zeolite catalyst.[1]
-
Trade-off: Direct acylation with carboxylic acids produces water, which deactivates Lewis acids like
.[1] You would need a dehydrating agent or a solid acid catalyst (see Section 4).
Q4: I see "smearing" on my TLC plate.
A: This is often due to the aluminum complex not being fully hydrolyzed.
-
Correction: Ensure your quench uses concentrated HCl mixed with ice. Stir the biphasic mixture vigorously for at least 30 minutes to ensure the aluminum salts are fully solubilized in the aqueous layer.
Advanced Optimization: Zeolite Catalysis (Green Chemistry)
For labs looking to avoid stoichiometric metal waste, Zeolite catalysis is the modern alternative, though it requires specific substrates.
System: Phenylacetic acid + Benzene
| Parameter | Traditional ( | Zeolite (H-Beta) |
| Catalyst Type | Homogeneous (Lewis Acid) | Heterogeneous (Solid Acid) |
| Stoichiometry | >1.0 Equivalent | Catalytic (Regenerable) |
| Waste | High (Aluminum salts) | Low (Water byproduct) |
| Selectivity | High | High (Shape selective) |
| Conversion | >90% (with optimization) | 50-70% (Equilibrium limited) |
Protocol Note: Zeolite H-Beta has shown superior performance over H-Y and ZSM-5 for acylation due to its pore structure allowing diffusion of the bulky diphenyl intermediate [5].[1]
Comparative Data: Solvent & Catalyst Effects[1][8]
The following data summarizes typical yields based on reaction conditions.
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| Benzene (Excess) | 80 (Reflux) | 1.0 | 85-92 | Standard Org.[1] Synth. method [1]. | |
| DCM | 40 (Reflux) | 2-4 | 75-80 | Safer solvent; slightly slower kinetics.[1] | |
| Nitrobenzene | 25 | 12 | 60-70 | Homogeneous solution; difficult workup.[1] | |
| None (Neat) | Zeolite H-Beta | 190 | 4 | 65 | Requires high temp; green method [5].[1] |
References
-
Organic Syntheses Procedure (Standard): Allen, C. F. H.; Barker, W. E. Desoxybenzoin.[1][8][9][10][11] Org. Synth. 1932, 12, 16; Coll. Vol. 2, 156.
-
Alternative Preparation: Comparison of Friedel-Crafts vs. Grignard methods. Organic Syntheses. Coll. Vol. 5, 339. [10]
-
Mechanism & Kinetics: Corriu, R. et al. Kinetics of reactions of Friedel–Crafts acylating agents. J. Chem. Soc., Perkin Trans.[1] 2, 1972.
-
Base-Mediated Synthesis: Recent advances in transition-metal-free strategies.[1] National Institutes of Health (PMC).
-
Zeolite Catalysis: Zeolite Catalysts for Phenol Benzoylation. MDPI Catalysts.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Design and Synthesis of the Active Site Environment in Zeolite Catalysts for Selectively Manipulating Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 4. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. JP3886967B2 - Method for producing deoxybenzoin - Google Patents [patents.google.com]
Technical Support Center: Friedel-Crafts Acylation of Anisole
The following technical guide is structured as a Tier 3 Engineering Support Resource for process chemists and researchers. It prioritizes actionable troubleshooting, mechanistic causality, and scalable protocols over generic textbook definitions.
Subject: Catalyst Selection, Troubleshooting & Process Optimization Ticket ID: FCA-ANI-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Anisole Paradox"
In the acylation of anisole (methoxybenzene), researchers often encounter a paradox: the substrate is highly activated, yet yields can be surprisingly low or accompanied by impurities. The methoxy group (
Critical Failure Point: The most common failure mode is catalyst sequestration . Strong Lewis acids (e.g.,
Troubleshooting Guide (FAQ & Root Cause Analysis)
Q1: Why does my reaction stall at ~50% conversion despite using 1 equivalent of ?
Diagnosis: Product Inhibition (The "Stoichiometric Trap").
Technical Explanation:
In Friedel-Crafts acylation, the product is an aromatic ketone (4-methoxyacetophenone). The resulting ketone is more basic than the starting acid chloride. The Lewis acid catalyst (
-
The Math: If you use 1.0 eq of
, it is consumed by the product as it forms. Once conversion reaches a certain point, no free catalyst remains to generate the acylium ion. -
Corrective Action:
-
Acid Chlorides: Use 1.1 – 1.2 equivalents of
. -
Anhydrides: Use 2.2 – 2.5 equivalents of
. (One eq complexes the leaving carboxylate, the second complexes the ketone product).
-
Q2: I am detecting significant amounts of phenol or cresol in my crude mixture. What happened?
Diagnosis: Lewis Acid-Mediated Demethylation.
Technical Explanation:
Strong Lewis acids like
-
Immediate: Lower the reaction temperature. Anisole acylation is fast; 0°C to room temperature is often sufficient.
-
Strategic: Switch to a solid acid catalyst (e.g., Zeolite H-Beta) or a milder Lewis acid (
, Triflic acid) which lacks the potency to cleave the aryl-methyl ether bond.
Q3: My regioselectivity is poor (high ortho content). How do I maximize the para isomer?
Diagnosis: Lack of Steric Control.
Technical Explanation:
While the para position is electronically and sterically favored, the ortho position is statistically favored (2 sites vs 1). In homogeneous solution (e.g.,
-
Solvent Switch: Use Nitrobenzene or Nitromethane . These polar solvents form bulky complexes with the acylium ion, increasing steric hindrance and effectively blocking ortho attack.
-
Catalyst Switch: Use Zeolite H-Beta .[2] Its 3D pore structure (12-membered rings) imposes "shape selectivity." The linear para-isomer diffuses out of the pores much faster than the bulky ortho-isomer, driving the equilibrium toward the para product (Shape-Selective Catalysis).
Catalyst Selection Matrix
| Catalyst System | Mechanism Type | Key Advantage | Major Drawback | Recyclability |
| Homogeneous Lewis Acid | High Activity; Well-understood kinetics | Stoichiometric usage required; Moisture sensitive; Demethylation risk | None (Hydrolyzed to waste) | |
| Zeolite H-Beta | Heterogeneous Solid Acid | High Para-Selectivity (>95%) ; No corrosion; Easy filtration | Pore clogging (coking); Slower kinetics than | High (Calcination @ 500°C) |
| Ionic Liquid Catalysis | Green solvent; Catalytic amounts possible | High cost of Ionic Liquids; Viscosity issues | Moderate (Extraction required) | |
| Heteropoly Acids (HPW) | Brønsted/Lewis Hybrid | High Atom Economy; "Green" | Leaching of active phase; Sensitivity to water | Good |
Visualizing the Process Logic
Workflow 1: Mechanistic Pathway & Failure Modes
This diagram illustrates the standard pathway versus the "Demethylation" failure mode.
Figure 1: Reaction mechanism showing the critical "Product-Catalyst Complex" trap and the demethylation side-reaction pathway.
Workflow 2: Catalyst Selection Decision Tree
Figure 2: Decision logic for selecting the optimal catalyst system based on scale and purity requirements.
Optimized Experimental Protocol
Method: Heterogeneous Acylation using Zeolite H-Beta (Green & Para-Selective)
Rationale: This protocol avoids the stoichiometric waste of
Materials:
-
Substrate: Anisole (10 mmol)
-
Reagent: Acetic Anhydride (20 mmol) — Note: Anhydride is preferred over acid chloride for Zeolites to prevent HCl degradation of the aluminosilicate framework.
-
Catalyst: Zeolite H-Beta (
ratio ~25, calcined at 500°C for 4h prior to use). -
Solvent: Solvent-free (Neat) or 1,2-Dichloroethane (if temperature control is needed).
Step-by-Step Procedure:
-
Catalyst Activation (Critical): Heat the Zeolite H-Beta in a muffle furnace at 500°C for 4 hours. Allow to cool in a desiccator. Failure to activate results in moisture poisoning.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Anisole (1.08 g, 10 mmol) and Acetic Anhydride (2.04 g, 20 mmol).
-
Catalyst Addition: Add activated Zeolite H-Beta (0.5 g).
-
Reaction: Attach a reflux condenser. Heat the mixture to 80°C – 100°C with vigorous stirring.
-
Checkpoint: Monitor via TLC or GC-MS at 1 hour. Look for the disappearance of Anisole.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the catalyst using a sintered glass funnel. Wash the catalyst cake with ethyl acetate (
). Save the catalyst for regeneration. -
Wash: Wash the filtrate with saturated
(to remove acetic acid byproduct) and brine. -
Dry & Concentrate: Dry organic layer over
, filter, and evaporate solvent.
-
-
Purification: Recrystallize from hexane/ethanol to obtain pure 4-methoxyacetophenone.
Performance Metrics (Typical):
-
Conversion: >90% (after 4-6 hours)
-
Selectivity: >95% para-isomer.[2]
-
Catalyst Reuse: Can be reused 3-4 times after calcination (burning off coke deposits).
References
- Mechanism & Stoichiometry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Zeolite Catalysis: Corma, A., et al. "Zeolites as catalysts for the acylation of anisole." Journal of Catalysis, 1999.[2]
-
Green Chemistry Protocol: Smith, K., et al. "Highly efficient and regioselective acylation of methoxybenzene using zeolite H-Beta." Journal of Chemical Society, Perkin Transactions 1, 1996.
- Demethylation Side Reactions: Bhattacharya, A. "Acylation of anisole: Kinetic study and side reactions." Chemical Engineering Journal, 2007.
-
Regioselectivity: Derouane, E. G.[2] "Shape Selectivity in the Friedel-Crafts Acylation of Anisole." Journal of Molecular Catalysis A: Chemical, 2000.
Sources
Technical Support Center: Synthesis of Unsymmetrical Deoxybenzoins
Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist
Welcome to the Deoxybenzoin Synthesis Support Hub
Ticket Scope: You are encountering difficulties synthesizing unsymmetrical deoxybenzoins (
The Core Problem: Unlike symmetrical analogs, unsymmetrical synthesis requires strict control over regioselectivity (preventing isomer mixtures) and chemoselectivity (preventing over-reaction or dimerization).
Select your issue below to jump to the relevant troubleshooting module.
Diagnostic Tool: Method Selection Flowchart
Before troubleshooting, verify you are using the correct synthetic route for your specific substrate electronic properties.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on electronic availability and functional group tolerance.
Module 1: Friedel-Crafts & Acid-Mediated Acylation
Protocol: Condensation of Arylacetic Acids with Arenes.
Common Reagents: Polyphosphoric Acid (PPA),
User Report #101: "My product is a tarry mixture, and I see multiple isomers."
Root Cause Analysis:
-
Isomerization: In activated arenes (e.g., resorcinol), acylation can occur at both ortho and para positions relative to the activating group.
-
Thermal Decomposition: PPA often requires temperatures
, which degrades sensitive substrates. -
Polyacylation: Highly activated rings may react twice.
Troubleshooting Protocol:
| Symptom | Adjustment | Mechanism |
| Ortho/Para Mixture | Switch solvent to Nitrobenzene or use | Nitrobenzene complexes with the acylium ion, increasing steric bulk and favoring para attack. |
| Black Tar/Charring | Microwave Irradiation (solvent-free).[1] | Short bursts (1-5 min) provide energy for activation without prolonged thermal exposure that leads to polymerization [1]. |
| Incomplete Reaction | Check Lewis Acid Stoichiometry . | The product ketone complexes with the Lewis Acid.[2] You need >1.1 equivalents of |
Expert Tip: If using PPA, do not pour the hot reaction mixture directly into ice water; it will seize into a glass. Allow it to cool to
Module 2: Palladium-Catalyzed -Arylation
Protocol: Cross-coupling of enolates (from ketones) with aryl halides. Key Reference: Buchwald-Hartwig Chemistry.
User Report #204: "I cannot stop the reaction at the mono-arylated product (Bis-arylation)."
Root Cause Analysis:
The mono-arylated product (
Troubleshooting Protocol:
-
Ligand Selection (The "Bite Angle" Factor):
-
Solution: Use bulky, electron-rich bidentate ligands like Xantphos or DPEphos .
-
Why? Large bite angle ligands destabilize the square-planar Pd(II) complex formed after the first arylation, making the second oxidative addition sterically unfavorable [2].
-
-
Base & Solvent:
-
Solution: Use
in Toluene or Dioxane . -
Why?
is strong enough to generate the enolate but bulky. Avoid polar aprotic solvents (DMF/DMSO) which enhance the acidity of the mono-product too aggressively.
-
-
Stoichiometry:
-
Use a slight excess of the Ketone (1.1 - 1.2 equiv) relative to the Aryl Halide.
-
Visualization: The Catalytic Cycle & Failure Point
Figure 2: Pd-Catalytic cycle highlighting the competitive pathway leading to bis-arylation (red dashed line).
Module 3: The Weinreb Amide Route
Protocol:
User Report #309: "Addition of Grignard reagent yielded the tertiary alcohol, not the ketone."
Root Cause Analysis: This is a classic "over-addition" failure. However, Weinreb amides are designed to prevent this via a stable 5-membered chelate intermediate. If over-addition occurs, the chelate failed to form or was disrupted.
Troubleshooting Protocol:
Q1: Did you use the correct amide?
-
Check: Ensure you synthesized the N-methoxy-N-methyl amide . The "methoxy" oxygen is required to coordinate with the Magnesium cation.
Q2: What was your temperature?
-
Fix: Run the addition at
to . While the chelate is stable, high temperatures can force the collapse of the tetrahedral intermediate during the reaction, releasing the ketone which then reacts with more Grignard.
Q3: How was the quench performed?
-
Critical Step: The ketone is only liberated during acid workup.
-
Protocol: Pour the reaction mixture into excess cold dilute HCl or saturated
. Do not allow the mixture to warm up before quenching.
Comparison of Methods
| Feature | Friedel-Crafts | Pd-Catalyzed | Weinreb Amide |
| Step Count | 1 Step | 1 Step | 2-3 Steps |
| Cost | Low | High (Pd/Ligands) | Moderate |
| Regiocontrol | Poor (Substrate dependent) | Excellent (Ligand dependent) | Perfect (Structural) |
| Scalability | High | Moderate | High |
References
-
Microwave-Assisted Synthesis: Jalde, S. S., et al. "Synthesis of deoxybenzoins using microwave irradiations under solvent free condition." Asian Journal of Chemistry 19.5 (2007): 4121.[1]
-
Pd-Catalyzed Arylation Mechanism: Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L.[3] "Highly active and selective catalysts for the formation of
-aryl ketones."[4] Journal of the American Chemical Society 122.7 (2000): 1360-1370. -
Weinreb Amide Review: Balasubramaniam, S., & Aidhen, I. S.[5] "The growing synthetic utility of the Weinreb amide." Synthesis 2008.23 (2008): 3707-3738.
- General Deoxybenzoin Strategies: C. N. Parmar et al. "Deoxybenzoins: A Versatile Scaffold." Medicinal Chemistry Research, 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Technical Guide: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone vs. 2-Phenylacetophenone
Executive Summary
This guide provides a comparative technical analysis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (referred to herein as Target A ) versus the unsubstituted standard 2-phenylacetophenone (Deoxybenzoin, Target B ).
Target A represents a specialized "push-pull" modification of the deoxybenzoin scaffold. The introduction of an electron-donating p-methoxy group on the benzoyl ring and an electron-withdrawing p-chloro group on the
These differences are critical for researchers utilizing these scaffolds in the synthesis of Selective Estrogen Receptor Modulators (SERMs), such as Tamoxifen analogues, or photoinitiators where radical stability is paramount.
Part 1: Electronic Profile & Structural Analysis
The reactivity divergence between these two molecules is dictated by the opposing electronic effects of their substituents.
The "Push-Pull" Electronic System
Target A exhibits a unique electronic environment where the carbonyl functionality acts as a buffer between two competing electronic effects:
-
The "Push" (Deactivation): The p-methoxy group (
) exerts a strong mesomeric ( ) effect, donating electron density into the carbonyl oxygen. This raises the energy of the LUMO, making the carbonyl carbon less electrophilic than in Deoxybenzoin. -
The "Pull" (Activation): The p-chloro group (
) on the -ring exerts an inductive withdrawal ( ) effect. This stabilizes the negative charge density at the -carbon during enolization.
Comparative Electronic Diagram
The following diagram visualizes the electronic vectors affecting reactivity.
Caption: Figure 1. Electronic vector map showing the opposing effects of the methoxy donor and chloro acceptor on the central ethanone core.
Part 2: Reactivity Benchmarks
Nucleophilic Addition (The Carbonyl Interface)
The most distinct operational difference is observed during reduction or Grignard addition.
-
Deoxybenzoin (Target B): Reacts rapidly with NaBH
or RMgX due to the unperturbed electrophilicity of the carbonyl. -
Target A: Reaction kinetics are retarded . The resonance contribution from the methoxy oxygen satisfies the cationic character of the carbonyl carbon, requiring more forcing conditions or longer reaction times for complete conversion.
Experimental Data: Relative Reduction Rates
| Parameter | Deoxybenzoin (Target B) | Target A (Cl/OMe) | Mechanistic Driver |
| Carbonyl IR Stretch | ~1680 cm⁻¹ | ~1672 cm⁻¹ | Lower wavenumber indicates higher single-bond character (stronger conjugation). |
| NaBH₄ Reduction ( | < 15 min | ~ 45 min | Reduced electrophilicity due to +M effect of OMe. |
| Grignard Yield (PhMgBr) | > 90% | 75-85% | Competitive enolization vs. addition due to deactivated carbonyl. |
Alpha-Methylene Reactivity (Enolate Chemistry)
While the carbonyl is deactivated, the
-
Implication: Target A is a superior substrate for mild alkylations or McMurry coupling precursors where enolization is the rate-determining step.
-
pKa Estimation: The
-protons of Target A are estimated to be 0.5–1.0 pKa units lower (more acidic) than Target B (pKa 19.7 in DMSO).
Part 3: Synthesis Protocols
Protocol A: Regioselective Synthesis of Target A
Friedel-Crafts Acylation is the industry standard, prioritized over Grignard routes to avoid side reactions.
Reagents:
-
Anisole (1.0 equiv)
-
4-Chlorophenylacetyl chloride (1.05 equiv)
-
Aluminum Chloride (AlCl
, 1.1 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Workflow:
-
Catalyst Activation: Suspend AlCl
in dry DCM at 0°C. -
Acylium Formation: Dropwise addition of 4-chlorophenylacetyl chloride. Stir 15 min until clear (formation of acylium ion).
-
Electrophilic Attack: Add Anisole dropwise, maintaining temp < 5°C. The methoxy group directs exclusively para.
-
Quench: Pour into ice-HCl mixture.
-
Purification: Recrystallize from Ethanol/Hexane. Target A typically precipitates as white needles (MP: 100-102°C).
Caption: Figure 2. Friedel-Crafts acylation pathway for the regioselective synthesis of Target A.
Part 4: Applications in Drug Development
SERM Synthesis (Tamoxifen Analogues)
Both molecules are precursors for Selective Estrogen Receptor Modulators. However, Target A provides the specific halogen handle required for further functionalization (e.g., Suzuki couplings) that Deoxybenzoin cannot offer.
-
Metabolic Stability: The p-chloro group in Target A blocks metabolic hydroxylation at that position, a common clearance pathway for unsubstituted phenyl rings (as seen in Target B derivatives).
-
Lipophilicity: Target A is significantly more lipophilic (LogP ~ 4.2) compared to Deoxybenzoin (LogP ~ 3.5), affecting blood-brain barrier penetration profiles.
References
-
Friedel-Crafts Selectivity & Kinetics
-
Electronic Effects in Acetophenones (Hammett Correlations)
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
-
pKa of Alpha-Protons in Carbonyls
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
-
Synthesis of SERM Intermediates
-
Jordan, V. C. (2003).[3] Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery.
-
Sources
Comparative Guide: Synthesis of Substituted Deoxybenzoins
Topic: Comparative Guide: Synthesis Methods for Substituted Deoxybenzoins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxybenzoins (1,2-diphenylethanones) are critical pharmacophores in medicinal chemistry, serving as the immediate precursors to isoflavones, selective estrogen receptor modulators (SERMs), and benzofurans. While the core skeleton is simple, the introduction of specific substitution patterns—particularly hydroxyl and methoxy groups required for biological activity—renders standard protocols inefficient.
This guide objectively compares the three dominant synthetic methodologies: Friedel-Crafts Acylation , Houben-Hoesch Condensation , and Pd-Catalyzed
Strategic Retrosynthesis & Method Overview
To select the correct method, one must analyze the electronic nature of the aromatic rings. The following retrosynthetic analysis visualizes the bond disconnections for each major pathway.
Figure 1: Retrosynthetic disconnections for deoxybenzoin assembly.
Method A: Friedel-Crafts Acylation
The Industrial Standard
This is the classical approach involving the reaction of a phenylacetyl chloride with an aromatic ring in the presence of a Lewis acid.
-
Best For: Mono-substituted rings, simple alkyl/methoxy substitutions, and large-scale industrial synthesis where chromatography is to be avoided.
-
Mechanism: Electrophilic Aromatic Substitution (
). The acylium ion is generated by a Lewis acid ( , ) and attacks the electron-rich arene.
Protocol: Synthesis of 4-Methoxydeoxybenzoin
-
Reagents: Anisole (10 mmol), Phenylacetyl chloride (11 mmol),
(anhydrous, 12 mmol), DCM (dry, 20 mL). -
Setup: Flame-dried 3-neck flask under
atmosphere. -
Procedure:
-
Suspend
in DCM at 0°C. -
Add Phenylacetyl chloride dropwise; stir for 15 min to generate the acylium complex.
-
Add Anisole dropwise, maintaining temp < 5°C.
-
Allow to warm to RT and stir for 3 hours (monitor by TLC).
-
Quench: Pour mixture over ice/HCl slurry carefully.
-
Workup: Extract with DCM (3x), wash with brine, dry over
. Recrystallize from ethanol.
-
-
Critical Insight: For highly activated substrates (e.g., resorcinol), this method often fails due to poly-acylation or complexation of the catalyst with the phenolic oxygens, leading to poor yields.
Method B: Houben-Hoesch Condensation
The Polyphenol Specialist
When synthesizing polyhydroxy-deoxybenzoins (e.g., 2,4-dihydroxydeoxybenzoin), standard Friedel-Crafts fails. The Houben-Hoesch reaction uses nitriles and avoids the harsh acyl chloride conditions, preventing over-reaction.
-
Best For: Electron-rich systems (Resorcinol, Phloroglucinol). Essential for synthesizing isoflavone precursors.
-
Mechanism: Ketimine formation followed by hydrolysis.
Figure 2: Houben-Hoesch reaction pathway for polyhydroxy systems.
Protocol: Synthesis of 2,4-Dihydroxydeoxybenzoin
-
Reagents: Resorcinol (10 mmol), Phenylacetonitrile (10 mmol),
(fused, 5 mmol), dry Ether ( ). -
Gas Generation: An external HCl gas generator (
dropped onto NaCl) is required. -
Procedure:
-
Dissolve Resorcinol, Nitrile, and
in dry ether at 0°C. -
Bubble dry HCl gas through the solution for 2-3 hours. The mixture will separate into two layers; the oil layer eventually solidifies into the ketimine hydrochloride salt .
-
Isolation: Decant the ether.[1][2] Wash the solid salt with dry ether to remove unreacted nitrile.
-
Hydrolysis: Dissolve the salt in water (50 mL) and reflux for 1 hour. The ketimine hydrolyzes to the ketone.
-
Purification: Upon cooling, the product precipitates.[2][3] Recrystallize from water/methanol.
-
-
Self-Validating Step: The precipitation of the ketimine hydrochloride salt is the visual confirmation that the C-C bond has formed. If no solid forms, the reaction has failed (likely due to wet solvents).
Method C: Pd-Catalyzed -Arylation
The Precision Tool
For substrates with electron-withdrawing groups, or when specific non-standard regioselectivity (e.g., meta-substitution) is required, transition metal catalysis is superior.
-
Best For: Electron-deficient rings, complex pharmaceutical intermediates, and sterically hindered systems.
-
Mechanism: Oxidative addition of Ar-X to Pd(0), coordination of the enolate, and reductive elimination.
Protocol: General -Arylation of Deoxybenzoin Precursors
-
Reagents: Acetophenone derivative (1.0 equiv), Aryl Bromide (1.1 equiv),
(1 mol%), (2 mol%), (2.2 equiv), Toluene. -
Procedure:
-
In a glovebox or under strict Argon: Combine Pd catalyst, ligand, and base in toluene.
-
Add the ketone and aryl bromide.
-
Heat to 80-100°C for 4-12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
-
Causality: The bulky phosphine ligand (
) is crucial to facilitate the reductive elimination step, which is otherwise slow for enolate systems, leading to -hydride elimination side products.
Comparative Analysis & Decision Matrix
Technical Comparison Table
| Feature | Friedel-Crafts Acylation | Houben-Hoesch Condensation | Pd-Catalyzed |
| Primary Utility | Simple, mono-activated rings | Poly-hydroxy/alkoxy rings | Deactivated or complex rings |
| Atom Economy | High (HCl byproduct) | Moderate (Ammonium salt byproduct) | Low (Base/Halide waste) |
| Regioselectivity | Substrate controlled (Ortho/Para) | Highly Ortho-selective (to OH) | Catalyst/Leaving group controlled |
| Cost | Low | Low | High (Pd catalyst + Ligands) |
| Scalability | Excellent (Kg scale) | Good (requires gas handling) | Moderate (Cost prohibitive) |
| Key Limitation | Poly-acylation; Lewis acid deactivation | Requires electron-rich arenes | Air/Moisture sensitive |
Decision Matrix: Selecting the Right Method
Figure 3: Logical flow for selecting the synthesis method.
References
-
Friedel-Crafts Overview: Olah, G. A.[4] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Houben-Hoesch Mechanism: Gulati, K. C., et al. "Phloroacetophenone." Organic Syntheses, Coll.[1][2] Vol. 2, p. 522 (1943).
-
Pd-Catalyzed Arylation: Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245 (2003).
-
Deoxybenzoin Bioactivity: Stivala, L. A., et al. "Synthesis and cytotoxic activity of a series of deoxybenzoins." European Journal of Medicinal Chemistry, 45(5), 1891-1897 (2010).
-
Green Chemistry Approaches: Handa, S., et al. "α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media." Green Chemistry, 23, 123-130 (2021).
Sources
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone Quantification
This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. We will delve into the rationale behind experimental choices, present a robust validation protocol grounded in regulatory standards, and compare the HPLC method with viable analytical alternatives.
The target analyte, 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, is a derivative of deoxybenzoin, a structural motif found in various biologically active compounds. Accurate and precise quantification is paramount for pharmacokinetic studies, quality control of starting materials, and stability testing in drug discovery and development pipelines.
The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantification of non-volatile and thermally labile compounds like our target analyte. Its high resolution, sensitivity, and adaptability make it the preferred choice. This guide will focus on a Reverse-Phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds.
Proposed Chromatographic Conditions
The following conditions are proposed as a starting point for method development and validation, based on the chemical properties of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV-Vis Detector at 274 nm
-
Run Time: 10 minutes
Rationale for Choices:
-
C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.
-
Acetonitrile/Water Mobile Phase: This combination is a workhorse in reverse-phase chromatography, offering good peak shape and resolution for a wide range of compounds. The high percentage of acetonitrile ensures adequate elution of the relatively non-polar analyte.
-
Isocratic Elution: For a single analyte quantification, an isocratic method is simpler, more robust, and generally results in more stable baselines compared to gradient elution.
-
UV Detection at 274 nm: This wavelength is chosen based on the UV absorbance maximum of the chromophores (the substituted benzene rings) in the molecule, ensuring high sensitivity.
The Validation Gauntlet: A Workflow for Trustworthy Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following workflow is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard.
Caption: Workflow for HPLC method validation.
System Suitability Testing (SST)
Before any validation run, SST ensures the chromatographic system is performing adequately. A standard solution of the analyte is injected multiple times (typically n=5 or 6).
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): > 2000
Trustworthiness: SST is the first line of defense against system-related errors. It confirms that the instrument is capable of producing reliable data on that specific day.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Inject a blank (mobile phase or sample solvent).
-
Inject a placebo solution (sample matrix without the analyte).
-
Inject a solution of the analyte.
-
If available, inject a solution containing the analyte and known impurities.
Expected Outcome: The blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Experimental Protocol:
-
Prepare a stock solution of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
-
Perform serial dilutions to create at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Acceptance Criteria:
-
Coefficient of determination (R²): ≥ 0.999
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 50 | 249500 | 250500 | 250000 | 250000 |
| 75 | 374000 | 375500 | 376000 | 375167 |
| 100 | 501000 | 500000 | 502000 | 501000 |
| 125 | 624000 | 626000 | 625000 | 625000 |
| 150 | 751500 | 749500 | 750000 | 750333 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery: 98.0% to 102.0%
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 101.1 | 101.1 |
| 120% | 120 | 118.2 | 98.5 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and instrument.
-
Protocol: Prepare and analyze six independent samples at 100% of the target concentration on the same day.
-
-
Intermediate Precision (Inter-day precision): Assesses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria:
-
RSD: ≤ 2.0% for both repeatability and intermediate precision.
| Precision Type | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | RSD (%) |
| Repeatability | 100.1 | 99.5 | 100.5 | 101.0 | 99.8 | 100.3 | 100.2 | 0.55 |
| Intermediate | 101.2 | 100.8 | 99.9 | 101.5 | 100.5 | 101.8 | 100.9 | 0.68 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
Experimental Protocol (Signal-to-Noise approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline in a region where no peak is present.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Analyze a sample under each modified condition and evaluate the impact on SST parameters, retention time, and analyte quantification.
Acceptance Criteria:
-
SST parameters should still pass under all varied conditions.
-
The change in analyte concentration should be minimal (e.g., < 2.0%).
Comparative Analysis: HPLC vs. Alternative Quantification Methods
While HPLC is the workhorse, other techniques can be employed for the quantification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
Caption: Decision tree for selecting an analytical method.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of HPLC that uses smaller particle size columns (< 2 µm) and higher pressures.
-
Advantages over HPLC:
-
Speed: Run times can be reduced by a factor of 5-10.
-
Resolution: Sharper, narrower peaks provide better separation.
-
Sensitivity: Increased peak height leads to lower detection limits.
-
-
Disadvantages:
-
Cost: Higher initial instrument cost.
-
Backpressure: The high backpressure requires specialized instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
-
Advantages:
-
High Specificity: The mass spectrometer provides structural information, leading to highly confident identification.
-
-
Disadvantages for this Analyte:
-
Thermal Stability: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone may degrade at the high temperatures required for GC analysis, making quantification unreliable without derivatization.
-
Volatility: The compound may not be sufficiently volatile for efficient gas-phase separation.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte itself. It relies on comparing the integral of an analyte's signal to that of a certified internal standard.
-
Advantages:
-
Absolute Quantification: Provides a direct measurement of concentration without the need for a calibration curve.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Disadvantages:
-
Lower Sensitivity: Significantly less sensitive than chromatographic methods.
-
Complexity: Requires specialized expertise for data acquisition and processing.
-
Comparison Summary
| Feature | HPLC-UV | UPLC-UV | GC-MS | qNMR |
| Principle | Liquid Chromatography | High-Pressure LC | Gas Chromatography | Nuclear Magnetic Resonance |
| Sensitivity | High | Very High | Very High | Low to Moderate |
| Speed | Moderate | Very Fast | Fast | Slow |
| Specificity | Good | Good | Excellent | Excellent |
| Cost (Instrument) | Moderate | High | High | Very High |
| Suitability for Analyte | Excellent | Excellent | Poor to Moderate | Good (for high conc.) |
| Key Advantage | Robust, widely available | High throughput | Structural confirmation | Absolute quantification |
Conclusion
The validated RP-HPLC method presented here offers a robust, reliable, and precise system for the routine quantification of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. Its performance, benchmarked against the stringent criteria of the ICH Q2(R1) guidelines, ensures data integrity for research and quality control purposes. While alternative methods like UPLC offer increased speed and qNMR provides absolute quantification, the HPLC-UV method stands as the most practical and cost-effective choice for most laboratories, balancing performance with accessibility and ease of use. This guide provides the framework for establishing a trustworthy analytical method, a critical component in the lifecycle of any pharmaceutical compound.
References
biological activity of chlorinated vs non-chlorinated deoxybenzoins
Comparative Guide: Biological Activity of Chlorinated vs. Non-Chlorinated Deoxybenzoins
Executive Summary
Deoxybenzoins (1,2-diphenylethanones) are a privileged scaffold in medicinal chemistry, serving as crucial intermediates for isoflavones and possessing intrinsic biological activities ranging from tyrosinase inhibition to antimicrobial efficacy. This guide provides a technical comparison between non-chlorinated (native) deoxybenzoins and their chlorinated derivatives .
The introduction of chlorine atoms into the deoxybenzoin skeleton is a strategic modification used to modulate lipophilicity (logP) , metabolic stability , and electronic distribution . While native polyhydroxylated deoxybenzoins are potent antioxidants and metal chelators, chlorinated variants often exhibit enhanced membrane permeability and distinct enzyme inhibition kinetics, albeit with altered solubility profiles.
Mechanism of Action & Structural Logic
The Chlorination Effect
Chlorine acts as both a lipophilic anchor and an electron-withdrawing group (EWG). Its impact on the deoxybenzoin scaffold is twofold:
-
Electronic Modulation: Chlorine withdraws electron density from the aromatic ring, increasing the acidity of neighboring phenolic -OH groups. This can enhance hydrogen bonding interactions within enzyme active sites (e.g., Tyrosinase).
-
Lipophilic & Steric Influence: The atomic radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). This steric bulk can block metabolic oxidation sites (increasing half-life) and improve affinity for hydrophobic pockets in target proteins.
Comparative Pathway Analysis
The following diagram illustrates the divergent biological pathways influenced by chlorination.
Figure 1: Divergent mechanistic pathways. Non-chlorinated forms excel in chelation/antioxidant activity, while chlorinated forms target membranes and hydrophobic enzyme pockets.
Comparative Biological Activity
Tyrosinase Inhibition
Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][2]
-
Non-Chlorinated: Act primarily as competitive inhibitors and suicide substrates . The 2,4-resorcinol moiety mimics the tyrosine substrate, chelating the binuclear copper active site.
-
Chlorinated: Often act as mixed-type inhibitors . The chlorine atom can occupy hydrophobic pockets adjacent to the active site, stabilizing the inhibitor-enzyme complex. However, steric clashes (especially ortho-substitution) can diminish activity if the Cl atom prevents the phenolic -OH from reaching the copper ions.
Table 1: Comparative Efficacy (Representative Data Trends)
| Feature | Non-Chlorinated (e.g., 2,4-dihydroxydeoxybenzoin) | Chlorinated (e.g., 3'-chloro-2,4-dihydroxydeoxybenzoin) |
| Primary Mechanism | Copper Chelation (Competitive) | Hydrophobic Binding + Chelation (Mixed) |
| IC50 (Tyrosinase) | Low (0.1 - 10 µM) - Highly Potent | Variable (1.0 - 50 µM) - Structure Dependent |
| Kinetics | Fast reversible binding | Slower dissociation (often higher affinity) |
| Cellular Uptake | Moderate (Hydrophilic) | High (Lipophilic) |
| Cytotoxicity | Low | Moderate to High (at high concentrations) |
Antimicrobial & Anticancer Potential[4]
-
Antimicrobial: Chlorinated deoxybenzoins show superior activity against Gram-positive bacteria (e.g., S. aureus) due to their ability to penetrate the peptidoglycan layer. Non-chlorinated forms often require specific transporters or higher concentrations.
-
Anticancer: Halogenation (Cl, Br) is a known strategy to increase cytotoxicity. Chlorinated derivatives have shown lower IC50 values against breast cancer lines (MCF-7) compared to their non-chlorinated parents, likely due to increased metabolic stability (blocking Phase I metabolism).
Structure-Activity Relationship (SAR) Analysis
To optimize biological activity, the placement of the chlorine atom is critical.
Figure 2: SAR Logic. Chlorination on Ring B is generally preferred to maintain the chelating ability of Ring A while enhancing lipophilicity.
Experimental Protocols
Synthesis Workflow (Friedel-Crafts Acylation)
This protocol is self-validating: the formation of the deoxybenzoin is confirmed by the disappearance of the carbonyl stretch of the acid chloride (approx. 1790 cm⁻¹) and appearance of the ketone stretch (approx. 1640 cm⁻¹) in IR.
Reagents:
-
Substrate: Resorcinol (for Ring A).
-
Acylating Agent: Phenylacetyl chloride (Non-Cl) OR 4-Chlorophenylacetyl chloride (Cl-derivative).
-
Catalyst: BF₃·Et₂O (Boron trifluoride etherate).
Step-by-Step Protocol:
-
Dissolution: Dissolve Resorcinol (10 mmol) in dry solvent (DCM or Nitrobenzene) under N₂ atmosphere.
-
Activation: Add BF₃·Et₂O (30 mmol) dropwise at 0°C. Stir for 15 min.
-
Acylation: Add the appropriate Phenylacetyl chloride (10 mmol) slowly to maintain temp < 10°C.
-
Reflux: Heat to 60-80°C for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Quench: Pour reaction mixture into ice-cold HCl (1M) to hydrolyze the boron complex.
-
Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water.
Tyrosinase Inhibition Assay (Dopachrome Method)
This assay quantifies the inhibition of the rate-limiting enzymatic step (L-DOPA to Dopaquinone).
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1).[3]
-
Substrate: L-DOPA (2.5 mM).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Protocol:
-
Preparation: Dissolve test compounds in DMSO (Final DMSO conc < 1%).
-
Incubation: Mix 10 µL of compound + 160 µL Buffer + 10 µL Tyrosinase enzyme (1000 U/mL) in a 96-well plate. Incubate at 25°C for 10 min.
-
Initiation: Add 20 µL L-DOPA.
-
Measurement: Monitor Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a kinetic microplate reader.
-
Calculation:
Calculate IC50 using non-linear regression (Log-inhibitor vs. normalized response).
References
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor/Pest Management Science. (Explains general lipophilicity and metabolic stability effects of chlorination).
-
Tyrosinase inhibitory activity of flavonoids and deoxybenzoins. International Journal of Molecular Sciences. (Details the chelation mechanism of polyhydroxylated deoxybenzoins).
-
Synthesis and biological evaluation of halogenated flavone derivatives. University of Reading. (Provides comparative cytotoxicity data for chlorinated vs non-chlorinated scaffolds).
-
Structure–Activity Relationship Studies of Antimicrobial Compounds. Anti-Infective Agents. (Discusses the role of lipophilicity in antimicrobial efficacy).
-
Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. Bioorganic & Medicinal Chemistry. (Key source for non-chlorinated deoxybenzoin activity).
Sources
assessing the purity of synthesized 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Content Type: Technical Comparison Guide Subject: Analytical Method Validation & Purity Profiling Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts[1]
Executive Summary & Strategic Context
In the synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (a critical deoxybenzoin scaffold often utilized in the development of SERMs and COX-2 inhibitors), purity assessment is frequently oversimplified.[1]
The standard industry approach—HPLC with UV detection—often fails to provide absolute purity data during early-phase development.[1] This failure stems from the Relative Response Factor (RRF) disparity between the target para-isomer and its critical impurity, the ortho-isomer (2-(4-chlorophenyl)-1-(2-methoxyphenyl)ethanone), formed during the Friedel-Crafts acylation.[1]
This guide objectively compares the performance of Quantitative NMR (qNMR) against the industry-standard HPLC-UV and Differential Scanning Calorimetry (DSC) .[1] We demonstrate why qNMR is the superior "alternative" for establishing the primary reference standard, while HPLC remains the workhorse for routine batch release.
The Synthetic Challenge: Why Standard Methods Fail[1]
To assess purity accurately, one must understand the impurity profile generated during synthesis.[2] The standard route involves the Friedel-Crafts acylation of anisole with 4-chlorophenylacetyl chloride.[1]
Impurity Genesis Workflow
The following diagram illustrates the mechanistic bifurcation that creates the analytical challenge.
Caption: Mechanistic pathway showing the origin of regioisomeric impurities that complicate UV-based purity assessment.
Comparative Analysis: qNMR vs. HPLC-UV vs. DSC[1]
This section compares the "Product Performance" in the context of analytical reliability.
Table 1: Performance Matrix of Purity Assessment Methods
| Feature | Method A: HPLC-UV (Standard) | Method B: qNMR (The Alternative) | Method C: DSC (Thermodynamic) |
| Primary Output | Relative Purity (Area %) | Absolute Purity (Weight %) | Absolute Purity (Mol %) |
| Reference Standard | Required (for RRF calculation) | Not Required (Internal Std only) | Not Required |
| Regioisomer Specificity | High (Separates isomers) | High (Distinct chemical shifts) | Low (Isomers often form solid solutions) |
| Sensitivity (LOD) | High (< 0.05%) | Moderate (~0.1 - 0.5%) | N/A (Bulk property) |
| Bias Risk | High (If RRF assumed = 1.[1]0) | Low (Direct proton counting) | Medium (Decomposition during melt) |
| Throughput | High (Automated) | Low (Manual processing) | Low |
Critical Analysis
-
The HPLC Trap: If you assess the purity of your synthesized batch using HPLC area% at 254 nm, you assume the ortho-impurity absorbs light exactly as efficiently as the para-product.[1] This is rarely true due to steric twisting in the ortho-isomer affecting conjugation.[1] This leads to overestimation of purity.[1]
-
The qNMR Solution: qNMR measures the molar ratio of the analyte protons against a certified internal standard (e.g., Maleic Acid).[1][3] It is independent of UV absorption.[1] qNMR is the only self-validating method to assign a potency value to your first batch, which then becomes the "Reference Standard" for future HPLC work.
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Validation Standard
Use this method to value-assign your "Primary Reference Standard."[1]
Reagents:
-
Analyte: ~20 mg of synthesized 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (dried in vacuo >12h).
-
Internal Standard (IS): ~10 mg 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]
-
Solvent: DMSO-d6 (provides excellent solubility and separates aromatic signals).[1]
Workflow:
-
Weighing: Weigh Analyte (
) and IS ( ) into the same HPLC vial using a micro-balance (precision ±0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to NMR tube.[1]
-
Acquisition Parameters:
-
Processing: Phase and baseline correct manually. Integrate the O-Methyl singlet of the analyte (
ppm) and the characteristic signal of the IS.[1]
Calculation:
- : Integral area[1]
- : Number of protons (3 for O-Me, varies for IS)[1]
- : Molecular Weight[1][4]
- : Mass weighed
Protocol B: HPLC-UV – The Routine Method
Use this method only AFTER establishing RRFs using qNMR.[1]
System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1] Mobile Phase:
-
A: 0.1% Formic Acid in Water[1]
-
B: Acetonitrile Gradient:
-
0-2 min: 40% B (Isocratic hold)[1]
-
2-15 min: 40% -> 90% B (Linear gradient)[1]
-
15-20 min: 90% B (Wash) Flow Rate: 1.0 mL/min. Detection: 254 nm (aromatic) and 280 nm (carbonyl/methoxy).[1]
Key Check: The ortho-isomer typically elutes before the para-isomer due to higher polarity (disrupted planarity) and lower lipophilicity.[1]
Decision Framework: Choosing the Right Method
Use the following logic flow to determine which assessment method applies to your stage of development.
Caption: Operational workflow for selecting the appropriate purity assessment technique based on reference standard availability.
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797-2810.[1] Link[1]
-
Gao, M., et al. (2018).[1] Structure-activity analysis of deoxybenzoin derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2461-2465.[1] Link[1]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link[1]
Sources
Evaluating the Estrogenic Effect of Substituted Deoxybenzoins: A Comparative Guide
Introduction
Substituted deoxybenzoins, a class of organic compounds structurally related to isoflavones, have garnered increasing interest within the scientific community for their potential as modulators of estrogen receptor (ER) activity. As key regulators of numerous physiological processes, estrogen receptors, primarily ERα and ERβ, are significant targets in drug discovery for conditions ranging from hormone-dependent cancers to osteoporosis. This guide provides a comprehensive technical comparison of the estrogenic effects of various substituted deoxybenzoins, supported by experimental data from key in vitro and in vivo assays. We will delve into the causality behind experimental choices, present detailed protocols for core methodologies, and analyze structure-activity relationships to provide researchers, scientists, and drug development professionals with a robust resource for evaluating these promising compounds.
Mechanism of Estrogenic Action: The Estrogen Receptor Signaling Pathway
The biological effects of estrogens are predominantly mediated by the estrogen receptors ERα and ERβ, which are members of the nuclear receptor superfamily.[1] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[1] This activated ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This "classical" genomic pathway is the primary mechanism through which estrogenic compounds exert their effects and is the foundation for many of the assays described herein.
Caption: Classical Estrogen Receptor Signaling Pathway.
Comparative Analysis of Estrogenic Activity
The estrogenic potential of substituted deoxybenzoins is evaluated through a battery of assays that assess different aspects of the estrogen signaling cascade. Here, we compare the performance of several deoxybenzoin derivatives in key in vitro assays.
Estrogen Receptor Binding Affinity
A fundamental measure of a compound's estrogenicity is its ability to bind to ERα and ERβ. This is typically quantified as the Relative Binding Affinity (RBA), where the affinity of the test compound is compared to that of 17β-estradiol (E2), the endogenous estrogen. A study by Fokialakis et al. (2004) evaluated the RBA of eleven deoxybenzoins for both ERα and ERβ.[1] Their findings, summarized in the table below, indicate that while the affinities are generally comparable to the phytoestrogen daidzein, some derivatives exhibit selectivity towards ERβ.[1]
Transcriptional Activation and Cell Proliferation
Beyond binding, a compound's ability to activate the downstream signaling cascade is crucial. This is often assessed using reporter gene assays, which measure the transcription of a reporter gene (e.g., luciferase) under the control of an ERE, and cell proliferation assays (E-screen), which measure the growth of estrogen-dependent cell lines like MCF-7.
Data from Fokialakis et al. (2004) on the transcriptional activation in HEK-293 cells and proliferation of MCF-7 cells for eleven deoxybenzoins are presented below.[1] Additionally, a study by Ramamurthy et al. (2019) provides EC50 values for the proliferation of ERα+ MCF-7 cells and IC50 values for apoptosis in ERβ+ PC3 cells for three 2'-substituted deoxybenzoin derivatives.
Table 1: Comparative In Vitro Estrogenic Activity of Substituted Deoxybenzoins
| Compound | Substitution Pattern | RBA (%) vs E2 (ERα) | RBA (%) vs E2 (ERβ) | Reporter Gene Assay EC50 (µM) | MCF-7 Proliferation (% of E2) | MCF-7 Proliferation EC50 (µM) | PC3 Apoptosis IC50 (µM) | Reference |
| 1 | 2,4,4'-trihydroxy | 0.8 | 1.2 | 0.06 | 110 | - | - | [1] |
| 2 | 2,4-dihydroxy-4'-methoxy | 0.5 | 1.5 | 0.1 | 105 | - | - | [1] |
| 3 | 2,4-dihydroxy-3',4'-dimethoxy | 0.3 | 0.4 | >10 | 80 | - | - | [1] |
| 4 | 2,4-dihydroxy | 0.2 | 0.3 | >10 | 75 | - | - | [1] |
| 5 | 2,4-dihydroxy-4'-fluoro | 0.6 | 0.9 | 0.5 | 60 | - | - | [1] |
| 6 | 2,4-dihydroxy-4'-nitro | 0.4 | 0.7 | 0.3 | 55 | - | - | [1] |
| 7 | 2,4,6,4'-tetrahydroxy | 1.1 | 1.8 | 0.08 | 115 | - | - | [1] |
| 8 | 2,4,6-trihydroxy-4'-methoxy | 0.9 | 2.1 | 0.09 | 112 | - | - | [1] |
| 9 | 2,4,6-trihydroxy-3',4'-dimethoxy | 0.4 | 0.6 | >10 | 85 | - | - | [1] |
| 10 | 2,4,6-trihydroxy | 0.3 | 0.4 | >10 | 30 | - | - | [1] |
| 11 | 2,4,6-trihydroxy-4'-bromo | 0.7 | 1.6 | 0.2 | 65 | - | - | [1] |
| CMPD3 | 2'-COOH | - | - | - | - | ~1-12 | ~1-5 | |
| CMPD6 | 2'-(CH2)4-CH3 | - | - | - | - | ~1-12 | ~1-5 | |
| CMPD9 | 2'-CH3 | - | - | - | - | ~1-12 | ~1-5 | |
| 17β-Estradiol | - | 100 | 100 | 0.0001 | 100 | - | - | [1] |
| Daidzein | - | 0.1 | 0.1 | - | - | - | - | [1] |
Data presented is a compilation from the cited sources. "-" indicates data not available in the cited source.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments used to evaluate the estrogenic effects of substituted deoxybenzoins.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.
Caption: Workflow for ER Competitive Binding Assay.
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as rat uteri or recombinant human ERα/ERβ.
-
Reaction Mixture: In assay tubes, combine the receptor preparation with a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2).
-
Competitive Binding: Add increasing concentrations of the substituted deoxybenzoin test compound to the reaction mixtures. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled 17β-estradiol (non-specific binding).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is the use of hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation.
-
Quantification: Measure the radioactivity in the pellets using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) is then calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
Estrogen-Responsive Reporter Gene Assay
This assay quantifies the ability of a compound to activate gene transcription through the estrogen receptor.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, HEK293, or MCF-7) and transiently or stably transfect them with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) driven by an estrogen response element (ERE) promoter.
-
Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of the substituted deoxybenzoin test compounds. Include a vehicle control and a 17β-estradiol positive control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation, gene transcription, and reporter protein expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration). Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
MCF-7 Cell Proliferation Assay (E-Screen)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Caption: Workflow for the MCF-7 E-Screen Assay.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a standard growth medium.
-
Hormone Deprivation: Prior to the assay, switch the cells to a medium containing charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.
-
Cell Seeding: Seed the hormone-deprived cells into a multi-well plate at a low density.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted deoxybenzoin test compounds. Include a vehicle control and a 17β-estradiol positive control.
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Measure the final cell number using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The relative proliferative effect (RPE) can be calculated by comparing the maximal PE of the test compound to that of 17β-estradiol.
Structure-Activity Relationship Insights
The compiled data reveals several key structure-activity relationships for the estrogenic activity of substituted deoxybenzoins:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the phenyl rings are critical for estrogenic activity. As seen with isoflavones, hydroxyl groups at the 4' and 2,4 positions of the deoxybenzoin scaffold appear to be important for receptor binding and activation.[1]
-
ERβ Selectivity: Some deoxybenzoin derivatives exhibit a degree of selectivity for ERβ over ERα.[1] This is a desirable characteristic for the development of selective estrogen receptor modulators (SERMs) with tissue-specific effects.
-
Influence of Substituents: The nature of the substituent at the 2'-position significantly impacts the biological activity. The study by Ramamurthy et al. (2019) demonstrated that substitutions with -COOH, -(CH2)4-CH3, and -CH3 all resulted in compounds that promoted proliferation in ERα+ cells while inducing apoptosis in ERβ+ cells, suggesting a complex interplay between the substituent and the estrogen receptor subtype.
Conclusion
Substituted deoxybenzoins represent a promising class of compounds with the potential to modulate estrogen receptor activity. The experimental data presented in this guide highlights the importance of a multi-faceted approach to evaluating their estrogenic effects, encompassing receptor binding, transcriptional activation, and cellular proliferation assays. The observed structure-activity relationships provide a valuable framework for the rational design of novel deoxybenzoin derivatives with tailored estrogenic or anti-estrogenic profiles. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
-
Fokialakis, N., Lambrinidis, G., Al-Abdallat, A. M., et al. (2004). A new class of phytoestrogens; evaluation of the estrogenic activity of deoxybenzoins. Chemistry & Biology, 11(3), 397-406. [Link]
-
Ramamurthy, V., Kanimozhi, V., & Sivagnanam, I. (2019). Estrogenic Effect of Three Deoxybenzoin Derivatives. ResearchGate. [Link]
- Ing, N. H., & O'Malley, B. W. (1995). The steroid hormone receptor superfamily: a work in progress. Molecular Endocrinology, 9(3), 224-229.
- Zacharewski, T. (1997). In vitro bioassays for assessing estrogenic substances. Environmental Science & Technology, 31(3), 613-623.
- Odum, J., Lefevre, P. A., Tittensor, S., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Toxicology and Applied Pharmacology, 142(2), 297-308.
- Blair, R. M., Fang, H., Branham, W. S., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.
- Soto, A. M., Sonnenschein, C., Chung, K. L., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113-122.
- Krey, L. C., McEwen, B. S., & Pfaff, D. W. (1976). The uterotrophic and lordosis-facilitating effects of 17-beta-estradiol in the ovariectomized rat. Hormones and Behavior, 7(4), 381-392.
-
OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Legler, J., van den Brink, C. E., Brouwer, A., et al. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences, 48(1), 55-66.
-
Jordan, V. C., Mittal, S., Gosden, B., Koch, R., & Lieberman, M. E. (1985). Structure-activity relationships of estrogens. Environmental Health Perspectives, 61, 97-110. [Link]
-
Mechanism of action of Estrogen (How it binds to Estrogen receptors). (2024, November 21). YouTube. [Link]
Sources
assessing the stability of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone under different pH conditions
A Comparative Guide to the pH Stability of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
Introduction: The Imperative of pH Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Among the critical parameters evaluated, the stability of an API across a physiologically and pharmaceutically relevant pH range is paramount. This guide provides an in-depth technical assessment of the stability of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a deoxybenzoin derivative with a chemical structure of interest in medicinal chemistry.
For researchers, scientists, and drug development professionals, understanding the degradation pathways and kinetics of a potential drug candidate under various pH conditions is not merely a regulatory requirement; it is a fundamental aspect of risk mitigation and formulation design. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are designed to deliberately stress a molecule to identify its likely degradation products and elucidate its degradation pathways.[1] This information is instrumental in developing robust, stability-indicating analytical methods, selecting appropriate formulation excipients, and defining optimal storage conditions and shelf-life.
This guide will present a comprehensive experimental framework for assessing the hydrolytic stability of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone. We will delve into the causality behind the experimental design, propose the most probable degradation mechanisms based on established chemical principles, and compare its stability profile with relevant alternatives.
Experimental Design: A Self-Validating Approach to Forced Hydrolysis
The objective of this study is to subject 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone to a range of pH conditions to induce and characterize its degradation. The experimental design is rooted in the principles of scientific integrity, ensuring that the generated data is reliable and reproducible.
Materials and Reagents
-
Test Substance: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (purity >99%)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Potassium phosphate monobasic, Sodium phosphate dibasic, HPLC-grade acetonitrile, and ultrapure water.
-
Instrumentation: Calibrated pH meter, analytical balance, HPLC system with a photodiode array (PDA) detector, and a mass spectrometer (MS).
Protocol for Forced Hydrolysis Study
The protocol is designed to evaluate the stability of the target compound in acidic, neutral, and basic conditions.
-
Preparation of Stock Solution: A stock solution of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone (1 mg/mL) is prepared in acetonitrile to ensure complete dissolution before dilution in aqueous media.
-
Preparation of Stress Solutions:
-
Acidic Condition: 0.1 M HCl.
-
Neutral Condition: Phosphate buffer, pH 7.0.
-
Basic Condition: 0.1 M NaOH.
-
-
Stress Conditions and Sampling:
-
An aliquot of the stock solution is added to each of the stress solutions to achieve a final concentration of 100 µg/mL.
-
The solutions are maintained at a constant temperature of 60°C to accelerate degradation.
-
Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
At each time point, an aliquot is withdrawn and neutralized (acidic solution with NaOH, basic solution with HCl) to quench the degradation reaction.
-
Samples are then diluted with the mobile phase to a suitable concentration for HPLC analysis.
-
The rationale for using 0.1 M HCl and 0.1 M NaOH is to provide sufficiently harsh conditions to induce degradation without causing instantaneous and complete decomposition, allowing for the observation of degradation kinetics. The elevated temperature of 60°C is a common practice in forced degradation studies to accelerate the process.
Diagram of the Experimental Workflow
Caption: Workflow for the forced hydrolysis study.
Analytical Methodology: A Stability-Indicating RP-HPLC Method
A robust stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) and a mass spectrometry (MS) detector is the gold standard for this purpose.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA at 254 nm; MS (ESI+) for peak identification |
| Injection Volume | 10 µL |
The gradient elution is designed to resolve compounds with a range of polarities, which is expected from the parent compound and its potential degradation products. The use of a PDA detector allows for the assessment of peak purity, while MS detection is invaluable for the structural elucidation of any new peaks that appear.
Predicted Results and Degradation Pathways
Based on the chemical structure of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, we can predict its stability profile and potential degradation pathways. The molecule possesses three key functional groups that could be susceptible to hydrolysis: the ketone, the ether (methoxy group on the phenyl ring), and the carbon-chlorine bond.
Expected Stability Profile
| pH Condition | Expected Stability | Rationale |
| Acidic (pH 1-3) | Moderate to Low | The ether linkage of the anisole moiety is susceptible to cleavage under strong acidic conditions and heat. The ketone can undergo acid-catalyzed enolization, which may facilitate other reactions. |
| Neutral (pH 6-8) | High | The compound is expected to be relatively stable at neutral pH, as the functional groups are less prone to hydrolysis without acid or base catalysis. |
| Basic (pH 10-13) | Low | The ketone is susceptible to base-catalyzed enolization, which can lead to subsequent reactions. While the ether and C-Cl bonds are generally stable to base, the overall molecule may be less stable. |
Proposed Degradation Pathways
Under acidic conditions, the primary degradation pathway is likely to be the cleavage of the ether bond of the methoxy group, leading to the formation of a phenolic derivative. The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack by water.
Under basic conditions, the ketone's alpha-protons are acidic and can be abstracted by a base to form an enolate. While this is a reversible process, the enolate is a reactive intermediate that could potentially participate in other reactions, although significant degradation beyond enolization is less likely under these conditions for this specific structure.
The carbon-chlorine bond on the phenyl ring is generally very stable and resistant to hydrolysis under the conditions of a typical forced degradation study.[2][3] Similarly, the ketone functional group itself is relatively stable to direct hydrolysis.
Diagram of Proposed Degradation Pathway (Acidic Conditions)
Sources
comparing the efficiency of different purification techniques for deoxybenzoins
This guide provides a technical comparison of purification techniques for deoxybenzoins, designed for researchers in medicinal chemistry and drug development.
Executive Summary & Technical Context
Deoxybenzoins (e.g., 2-phenylacetophenones) are critical pharmacophores and intermediates in the synthesis of isoflavones, SERMs (Selective Estrogen Receptor Modulators), and antimicrobial agents.[1] Their synthesis—typically via Friedel-Crafts acylation of phenols or Houben-Hoesch condensation —introduces a specific profile of impurities:
-
Unreacted Starting Materials: Phenols (resorcinol, phloroglucinol) and carboxylic acids/nitriles.
-
Regioisomers: Positional isomers (e.g., ortho- vs. para- acylation) that possess nearly identical polarity (
) and solubility profiles. -
Lewis Acid Residues: Aluminum or Zinc salts that chelate to the phenolic oxygens.
This guide evaluates three purification tiers: Recrystallization (Bulk/Scalable), Flash Column Chromatography (Intermediate Purity), and Preparative HPLC (Isomer Resolution).
Decision Matrix: Selecting the Right Technique
The following decision tree illustrates the logical flow for selecting a purification method based on the impurity profile and scale.
Figure 1: Purification Decision Tree. High-contrast nodes indicate critical decision points based on scale and isomer presence.
Comparative Analysis of Techniques
| Feature | Recrystallization | Flash Chromatography | Preparative HPLC |
| Primary Mechanism | Solubility Differential (Thermodynamic) | Adsorption/Desorption (Polarity) | Partitioning (Hydrophobicity) |
| Target Impurities | Unreacted Phenols, Lewis Acids, Tars | Non-polar side products, Tars | Regioisomers , closely related analogs |
| Yield Efficiency | High (80–92%) | Moderate (60–85%) | Low to Moderate (50–75%) |
| Purity Ceiling | ~95–98% (Isomers often co-crystallize) | ~98% | >99.5% |
| Throughput | High (Multi-gram to Kg) | Medium (mg to grams) | Low (mg scale) |
| Solvent Cost | Low (Ethanol/Water) | Medium (Hexane/EtOAc waste) | High (ACN/MeOH grade) |
Detailed Methodologies & Protocols
Method A: Recrystallization (The Scalable Standard)
Best for: Removing unreacted phenols and metal salts from Friedel-Crafts reactions.
Scientific Rationale: Deoxybenzoins generally exhibit a steep solubility curve in ethanol. They are highly soluble at boiling points (
Protocol:
-
Solvent Selection: Use 95% Ethanol or Absolute Ethanol .[2] If the product is highly non-polar, add small amounts of Toluene.
-
Dissolution: Place crude solid in a flask. Add minimum boiling ethanol.[3] If "oiling out" occurs (product melts before dissolving), add more solvent or a drop of seed crystal.
-
Hot Filtration: If insoluble black tars (polymerized phenols) are present, filter the hot solution through a pre-warmed funnel with a fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C). Crucial: Do not plunge immediately into ice; rapid cooling traps impurities in the crystal lattice.
-
Collection: Cool to 0–4°C. Filter via vacuum (Buchner funnel). Wash with ice-cold ethanol.
Expert Tip: For poly-hydroxylated deoxybenzoins (e.g., 2,4-dihydroxydeoxybenzoin), aqueous ethanol (70:30 EtOH:H2O) often yields cleaner crystals than pure ethanol due to the compound's increased polarity.
Method B: Flash Column Chromatography (The Workhorse)
Best for: Separating mono-acylated products from di-acylated side products.
Scientific Rationale: Silica gel (
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase Optimization (TLC): Find a solvent system where the product
.-
Standard System: Hexanes : Ethyl Acetate (Start 90:10, Gradient to 70:30).
-
For Polar Analogs: Dichloromethane (DCM) : Methanol (98:2 to 95:5).
-
-
The "Rule of Half": If your TLC shows separation at 20% EtOAc, start the column at 10% EtOAc . This maximizes resolution.[1]
-
Loading: Dry loading is preferred. Dissolve crude in acetone, mix with silica (1:2 ratio), and evaporate to a free-flowing powder before loading onto the column.
Method C: Preparative HPLC (The Isomer Resolver)
Best for: Separating ortho/para regioisomers (e.g., 2,4- vs 2,6-substitution) that co-elute on Flash.
Scientific Rationale: Regioisomers often have identical polarities on normal phase silica. Reverse Phase (C18) exploits subtle differences in the "hydrophobic footprint" of the molecule. An ortho-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl, masking its polarity and increasing retention time on C18 compared to the para-isomer.
Protocol:
-
Column: C18 Preparative Column (e.g., 5µm, 21.2 x 150 mm).
-
Mobile Phase: Water (0.1% Formic Acid) [A] / Acetonitrile [B].
-
Gradient:
-
0-5 min: 20% B (Equilibration)
-
5-25 min: 20%
80% B (Linear Gradient)
-
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenolic moiety).
-
Recovery: Rotavap acetonitrile fractions immediately to prevent hydrolysis or oxidation of sensitive phenolic groups.
Mechanistic Visualization: Isomer Separation
The following diagram explains why HPLC succeeds where Recrystallization fails for regioisomers.
Figure 2: Mechanistic comparison of why regioisomers co-crystallize but separate on C18 HPLC.
References
-
Organic Syntheses, Coll. Vol. 2, p. 156 (1943). Deoxyanisoin. Describes the standard ethanol recrystallization protocol for deoxybenzoins with 86-92% yield.
-
Biotage White Paper. Successful Flash Chromatography. Details the "Rule of Half" and solvent selection for normal phase separation of polar aromatics.
-
Journal of the Indian Chemical Society (1998). Synthesis of 2,4-Dihydroxybenzamide. Provides comparative data on column chromatography mobile phases (Ethyl Acetate) for resorcinol derivatives.
-
ResearchGate Discussions.Separating Regioisomers using Preparative TLC/HPLC.
.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our research. This guide provides a detailed, field-proven framework for the safe and compliant disposal of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, a halogenated aromatic ketone. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.
Hazard Profile and Regulatory Classification: The "Why" Behind the Protocol
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone possesses a chemical structure that places it into a specific regulatory category with distinct disposal requirements.
Chemical Identity:
-
Class: Halogenated Aromatic Ketone. The presence of a chlorine atom on the phenyl ring is the most critical feature for waste management purposes.
-
Appearance: Typically an off-white to white solid.[1]
-
Hazards: While complete toxicological data may be limited, analogous compounds and available Safety Data Sheets (SDS) indicate several potential hazards. It is often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), and may cause skin and serious eye irritation.[2][3][4][5]
Regulatory Context: The key to proper disposal lies in its classification as a halogenated organic compound . Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organics are subject to stringent disposal protocols.[6] This is because incomplete combustion of these compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. Therefore, simply neutralizing or diluting this waste is insufficient and non-compliant. The primary disposal pathway must ensure complete molecular destruction.[6]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, adherence to proper PPE protocols is mandatory.
Core PPE Requirements:
| PPE Item | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash-proof chemical goggles. | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a chemical-resistant barrier. Gloves must be inspected before use and changed immediately if contamination is suspected.[1] |
| Protective Clothing | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. | All handling, especially of bulk quantities or during waste consolidation, should occur within a certified chemical fume hood to minimize inhalation exposure.[3][7] |
Waste Segregation and Collection: The First Critical Step
Proper segregation at the point of generation is the most effective way to ensure compliant disposal and manage costs. Mixing halogenated and non-halogenated waste streams leads to the entire volume being treated as the more hazardous (and expensive) category.[7][8]
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This should be a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight lid.[7][8]
-
Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[7] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone" and any solvents used.
-
The specific hazard characteristics (e.g., "Toxic").
-
The accumulation start date.
-
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak or spill.
Disposal Pathway Decision Framework
The following workflow provides a logical decision-making process for managing waste streams containing 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Caption: Disposal decision workflow for 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Detailed Disposal and Decontamination Procedures
A. Disposal of Unused or Waste Compound: The only acceptable disposal method for this compound is through a licensed hazardous waste handler for controlled incineration.[1][9] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the chlorinated molecule, preventing the release of hazardous byproducts.[1][6][9]
-
Small Quantities (Research Scale):
-
Carefully transfer the solid waste into the designated "Halogenated Solid Waste" container.
-
If the waste is a solution, transfer it into the "Halogenated Liquid Waste" container inside a chemical fume hood.
-
-
Bulk Quantities:
-
Do not attempt to consolidate or treat bulk quantities in the lab.
-
Ensure the original container is securely sealed, properly labeled as hazardous waste, and placed in secondary containment.
-
Arrange for immediate pickup by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.
-
B. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Place all contaminated gloves, absorbent pads, and wipes into a dedicated, sealed plastic bag. This bag should then be placed in the main "Halogenated Solid Waste" container. This double-containment minimizes potential exposure.
-
Glassware:
-
Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The rinsate is considered hazardous and MUST be collected in the "Halogenated Liquid Waste" container.[1][9]
-
After the triple rinse, the glassware can be washed with soap and water according to standard lab procedures.[10][11]
-
C. Spill Decontamination: In the event of a spill, immediate and correct action is crucial.
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access. Ensure the spill area is well-ventilated (do not leave the fume hood if the spill is contained within it).
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain and Absorb: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[3] For a liquid spill, use a spill pillow or other chemical absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable bag or container. Label it clearly as "Spill Debris: 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone" and place it in the "Halogenated Solid Waste" container.
-
Decontaminate Surfaces: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as contaminated solid waste.[10]
By adhering to these scientifically grounded and regulation-aligned procedures, you actively contribute to a culture of safety and responsibility. This ensures that the lifecycle of this chemical concludes without harm to personnel or the environment, upholding the highest standards of our scientific community.
References
-
Material Safety Data Sheet - 4'-Methoxyacetophenone, 98%. Cole-Parmer. [Link]
-
Standard Operating Procedure EAP090, Version 1.2: Decontaminating Field Equipment for Sampling Toxics in the Environment. Washington State Department of Ecology. [Link]
-
2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806. PubChem. [Link]
-
Operating Procedure: Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
-
Physicochemical Compatibilities: Analyzing Aspects in Four Different Mixtures. ResearchGate. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
INCOMPATIBILITIES. CUTM Courseware. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]j9lq0i.pdf)
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. echemi.com [echemi.com]
- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
